molecular formula C6H7ClN2O2 B1376126 3-Aminopicolinic acid hydrochloride CAS No. 1588441-17-1

3-Aminopicolinic acid hydrochloride

Cat. No.: B1376126
CAS No.: 1588441-17-1
M. Wt: 174.58 g/mol
InChI Key: NAQQISNLIGXEAL-UHFFFAOYSA-N
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Description

3-Aminopicolinic acid hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopicolinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopicolinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQQISNLIGXEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminopicolinic acid hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics and Synthetic Utility of 3-Aminopicolinic Acid Hydrochloride: A Technical Guide for Medicinal Chemistry Applications

Abstract

3-Aminopicolinic acid hydrochloride (3-AP[1]·HCl) represents a critical "privileged scaffold" in modern drug discovery, particularly in the synthesis of fused heteroaromatic systems (e.g., pyrido[2,3-d]pyrimidines) and as a bioisostere in tryptophan metabolism modulation.[1] This guide provides a comprehensive technical analysis of the molecule’s structural attributes, validated synthetic protocols, and spectroscopic signatures, designed to support researchers in optimizing lead generation and ligand design.

Molecular Architecture & Physicochemical Properties

The efficacy of 3-aminopicolinic acid hydrochloride as a synthon stems from its high functional density.[1] The molecule features a pyridine core substituted with orthogonal reactive groups: a carboxylic acid at the C2 position and a primary amine at the C3 position.[1]

Identification Data
PropertySpecification
IUPAC Name 3-Amino-2-pyridinecarboxylic acid hydrochloride
CAS Number (HCl) 1588441-17-1
CAS Number (Free Acid) 1462-86-8
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 174.58 g/mol
Solubility High in H₂O, DMSO; Low in EtOH, DCM
Structural Dynamics & Protonation Site

Understanding the salt form is crucial for solubility and binding affinity.[1]

  • Free Base: In its neutral form, the molecule often exists as a zwitterion, where the carboxylic acid proton transfers to the pyridine nitrogen (pKa ~5.2), not the exocyclic amine (pKa ~3.0).

  • Hydrochloride Salt: Upon treatment with HCl, the pyridine nitrogen is fully protonated.[1] The exocyclic 3-amino group remains largely unprotonated due to the electron-withdrawing effect of the ring and the ortho-carboxyl group, though it participates in strong intramolecular hydrogen bonding with the carbonyl oxygen.[1]

Key Structural Feature: The ortho positioning of the amino and carboxyl groups creates a "pseudo-ring" via hydrogen bonding, mimicking the transition state of enzyme-substrate complexes in tryptophan metabolism (specifically kynureninase).[1]

Spectroscopic Characterization (Validation)

To validate the identity of 3-AP·HCl, researchers should rely on the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for polar salts)

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
COOH 13.0 - 14.0Broad Singlet-Deshielded acidic proton; often broadened by exchange.[1]
Pyridine H-6 7.95 - 8.05Doublet of DoubletsJ = 4.5, 1.5Most deshielded ring proton due to proximity to N+.[1]
Pyridine H-4 7.50 - 7.60Doublet of DoubletsJ = 8.2, 1.5Ortho to the amine; shielded relative to H-6.[1]
Pyridine H-5 7.30 - 7.40Doublet of DoubletsJ = 8.2, 4.5Meta to N+; standard aromatic shift.[1]
NH₂ (Amine) 6.50 - 8.00Broad-Chemical shift varies significantly with concentration and water content.[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode

  • Observed Ion: [M+H]⁺ = 139.05 m/z (Corresponds to the free base cation).[1]

  • Fragment: Loss of CO₂ (M-44) is common, resulting in a peak at ~95 m/z (3-aminopyridine radical).[1]

Synthetic Methodology: The Hofmann Rearrangement Route

While 3-AP·HCl is commercially available, in-house synthesis is often required to introduce isotopic labels or specific derivatives.[1] The most robust route utilizes the Hofmann rearrangement of quinolinic acid imide.[1]

Reaction Scheme

Synthesis Start Quinolinic Acid (2,3-Pyridinedicarboxylic acid) Inter1 Quinolinimide (Cyclic Imide) Start->Inter1 Ac2O, Heat Inter2 Hofmann Rearrangement Inter1->Inter2 NaOCl / NaOH (0°C -> 80°C) Product 3-Aminopicolinic Acid HCl Inter2->Product HCl Hydrolysis Recrystallization

Figure 1: Synthetic pathway via Hofmann rearrangement of quinolinimide.

Step-by-Step Protocol

Objective: Synthesis of 3-Aminopicolinic Acid HCl from Quinolinimide.

  • Reagent Prep: Dissolve quinolinimide (10 mmol) in 10% NaOH (25 mL) at 0°C.

  • Hypochlorite Addition: Slowly add sodium hypochlorite solution (10-12% active chlorine, 1.1 eq) dropwise.[1] Maintain temperature <5°C to prevent side reactions.

  • Rearrangement: Stir for 30 mins at 0°C, then heat rapidly to 80°C for 45 mins. The solution will darken slightly.

  • Acidification: Cool to room temperature. Adjust pH to ~3.0 using concentrated HCl.[1] The free acid may precipitate.[1]

  • Salt Formation: Evaporate to dryness or extract the free acid (difficult due to water solubility).[1] The preferred method is to dissolve the crude solid in minimum hot concentrated HCl and cool slowly to 4°C.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1). 3-AP·HCl forms distinct needles.[1]

Critical Control Point: Temperature control during hypochlorite addition is vital. Exceeding 5°C prematurely promotes ring chlorination rather than rearrangement.[1]

Applications in Drug Discovery

3-AP·HCl is not merely a building block; it is a pharmacophore element.[1]

Ligand Design & Chelation

The N-N-O motif (Pyridine N, Amine N, Carboxyl O) allows 3-AP to act as a bidentate or tridentate ligand.[1] In metalloenzyme inhibitors, this motif can chelate active site metal ions (e.g., Zn²⁺, Fe²⁺).

Biological Pathway Modulation
  • Tryptophan Metabolism: 3-AP is a structural analog of 3-hydroxyanthranilic acid.[1] It acts as an inhibitor of PEPCK (Phosphoenolpyruvate carboxykinase) and interferes with the kynurenine pathway [1].[1]

  • Kinase Inhibitors: The scaffold is frequently cyclized to form 1,8-naphthyridines, which are potent kinase inhibitors utilized in oncology [2].[1]

Logical Workflow for Scaffold Utilization

Applications Core 3-Aminopicolinic Acid Scaffold Path1 Direct Bioactivity Core->Path1 Path2 Synthetic Intermediate Core->Path2 App1 PEPCK Inhibition (Gluconeogenesis) Path1->App1 App2 Tryptophan Analog (Neuro-modulation) Path1->App2 Syn1 Cyclization w/ Formamidine Path2->Syn1 Syn2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Syn1->Syn2 Ring Closure

Figure 2: Strategic utilization of the 3-AP scaffold in medicinal chemistry.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator.[1] Exposure to moisture leads to "clumping" and complicates precise stoichiometry in reactions.[1]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which can attack the amine.[1]

  • Safety: Irritant to eyes and respiratory system.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Effect of 3-aminopicolinic acid on renal ammoniagenesis in the rat. Biochemical Pharmacology. [Link][1][7]

  • Tryptophan metabolism: From physiological functions to key roles and therapeutic targets. Molecular Medicine Reports. [Link][1]

  • Structure and properties of 3-aminopicolinic acid derivatives. PubChem Compound Summary. [Link]

Sources

3-Aminopicolinic acid hydrochloride spectroscopic data (NMR, IR, MS)

The observation of the molecular ion at m/z 138 (EI) or the protonated molecule at m/z 139 (ESI) provides definitive confirmation of the compound's molecular formula. The characteristic loss of CO₂ (44 Da) from the molecular ion is a classic fragmentation pathway for carboxylic acids, further validating the structure. [5]

Conclusion

The collective spectroscopic data provides a self-validating confirmation of the structure of 3-aminopicolinic acid hydrochloride. ¹H and ¹³C NMR define the carbon-hydrogen framework of the substituted pyridine ring. IR spectroscopy confirms the presence of the key carboxylic acid and ammonium functional groups. Finally, mass spectrometry verifies the molecular weight and shows predictable fragmentation patterns. This comprehensive analysis serves as a reliable reference for researchers engaged in the synthesis and application of this important chemical intermediate.

References

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3-AMINOPICOLINIC ACID. Retrieved from [Link]

Technical Guide: Safety and Handling of 3-Aminopicolinic Acid Hydrochloride

[1]

Executive Summary & Chemical Identity

3-Aminopicolinic acid hydrochloride is a critical heterocyclic building block used in the synthesis of PARP inhibitors, NSD2 inhibitors, and transition metal ligands for catalysis. While the free acid (CAS 1462-86-8) is widely cataloged, the hydrochloride salt form is frequently generated in situ or isolated to improve solubility and stability during intermediate storage.[1]

This guide addresses the specific handling requirements of the hydrochloride salt , distinguishing its properties (increased acidity, hygroscopicity, and corrosivity) from the neutral free acid.[1]

Chemical Profile
PropertyDetail
Chemical Name 3-Aminopyridine-2-carboxylic acid hydrochloride
Parent CAS (Free Acid)
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9][10][11] · HCl
Molecular Weight ~174.58 g/mol (Salt) / 138.12 g/mol (Free Acid)
Appearance Off-white to beige crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics.[1]
Acidity (pKa) The HCl salt is strongly acidic in aqueous solution (pH < 2 at 10 g/L).[1]

Hazard Identification & Toxicology (GHS)

The hydrochloride salt presents a dual hazard profile: the pharmacological activity of the aminopyridine core and the corrosive nature of the hydrochloride counterion.[1]

GHS Classification (Aggregated)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1] 1B / 2H314: Causes severe skin burns and eye damage (Salt specific).[1]
Acute Toxicity (Oral) Cat.[1] 4H302: Harmful if swallowed.[1]
Sensitization (Skin) Cat.[1] 1H317: May cause an allergic skin reaction.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1]

Critical Safety Insight: Unlike the free acid, the hydrochloride salt is hygroscopic and deliquescent .[1] Upon exposure to atmospheric moisture, it can form a corrosive acidic film on surfaces/gloves, leading to delayed chemical burns.[1]

Storage & Stability Protocols

The "Dry-Chain" Mandate: The primary degradation pathway for 3-Aminopicolinic acid derivatives is oxidative decarboxylation, accelerated by moisture and light.[1]

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

  • Container: Amber glass vials with PTFE-lined caps. Parafilm sealing is insufficient; use desiccated secondary containment.[1]

  • Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1]

Emergency Response Architecture

The following decision tree outlines the immediate response to exposure or spills.

EmergencyResponsestartIncident DetectedtypeIdentify Exposure Typestart->typeskinSkin/Eye Contacttype->skininhalInhalation (Dust)type->inhalspillBenchtop Spilltype->spillact_skin1. Flush w/ water (15 min)2. Remove contam. clothing3. Seek medical (Burns)skin->act_skinact_inhal1. Move to fresh air2. Support breathing3. Monitor for edemainhal->act_inhalact_spill1. Evacuate area2. Don Full PPE (N95/P100)3. Neutralize w/ NaHCO34. Wet wipe cleanupspill->act_spill

Caption: Immediate response logic for 3-Aminopicolinic acid HCl incidents. Note the neutralization step for spills.

Experimental Application: Amide Coupling

Context: The 3-amino group is electronically deactivated by the pyridine ring and sterically hindered by the adjacent carboxylic acid.[1] The hydrochloride salt requires an initial neutralization step (base wash) to liberate the nucleophilic amine or carboxylic acid for coupling.[1]

Protocol: HATU-Mediated Amide Coupling Objective: Coupling 3-Aminopicolinic acid (Acid moiety) with a primary amine.[1]

Reagents
  • Substrate: 3-Aminopicolinic acid HCl (1.0 equiv)

  • Amine Partner: Primary amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Neutralization & Activation:

    • Dissolve 3-Aminopicolinic acid HCl in DMF (0.1 M concentration).

    • Add 2.0 equiv of DIPEA immediately.[1] Note: The first equivalent neutralizes the HCl salt; the second activates the carboxylic acid.

    • Add HATU (1.2 equiv) and stir at 0°C for 15 minutes. The solution should turn yellow/orange.[1]

  • Coupling:

    • Add the Amine Partner.[1][7]

    • Add remaining DIPEA (1.5 - 2.0 equiv) dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quench & Workup:

    • Dilute with EtOAc.[1]

    • Critical Wash: Wash 2x with Sat. NaHCO₃ (removes unreacted acid/HATU byproducts) and 1x with Brine .[1] Avoid acidic washes (e.g., 1N HCl) if your product has a basic pyridine nitrogen, as it will extract into the aqueous layer.[1]

Reaction Logic Diagram

CouplingWorkflowSubstrate3-Aminopicolinic Acid(HCl Salt)Base1DIPEA (2.0 eq)NeutralizationSubstrate->Base1 DissolutionFreeBaseFree Acid Species(In Situ)Base1->FreeBase -HClHATUHATU Activation(Active Ester)FreeBase->HATU 0°C, 15 minProductAmide ProductHATU->Product + Amine, RTAmineAmine Partner+ DIPEA

Caption: Activation pathway for the HCl salt form. Failure to add sufficient base (Step 2) results in stalled activation.[1]

References

  • PubChem. 3-Aminopicolinic acid (Compound Summary). National Library of Medicine.[1] Accessed 2024.[1][4][12] Link[1]

  • Fisher Scientific. Safety Data Sheet: 3-Aminopicolinic acid.[1]Link[1]

  • Gavit, A. V., et al. Process optimization for acid-amine coupling: a catalytic approach.[1] Current Chemistry Letters, 2023.[1] Link

  • BenchChem. Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (Adapted for general aminopicolinic scaffolds).[1] Link

  • Sigma-Aldrich. Product Specification: 3-Aminopicolinic acid.[1][2]Link[1]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Aminopicolinic Acid (3-APA) via n-Butanol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

3-Aminopicolinic acid (3-APA) is a critical intermediate in the tryptophan-kynurenine metabolic pathway and a structural impurity in the synthesis of pyridine-based pharmaceuticals.[1] Its analysis is historically challenging due to its zwitterionic nature and high polarity (logP ~ 0.6), which result in:

  • Poor Retention: Near-void volume elution on standard C18 columns.

  • Ion Suppression: Co-elution with inorganic salts and polar matrix components.[1]

  • Peak Tailing: Secondary interactions between the pyridine nitrogen and residual silanols.[1]

This protocol details a chemical derivatization strategy using n-butanol/HCl to convert 3-APA into its butyl ester.[1] This modification increases hydrophobicity, enabling robust retention on Reversed-Phase (RP) chromatography and significantly enhancing electrospray ionization (ESI) efficiency.[1]

Chemical Mechanism

The protocol utilizes acid-catalyzed Fischer esterification.[1] The carboxyl group of 3-APA reacts with n-butanol in the presence of HCl (catalyst) to form 3-aminopicolinic acid butyl ester.[1]

Key Advantages:

  • Hydrophobicity Shift: The butyl group (+C₄H₉) adds significant non-polar character, shifting retention from <1 min to >5 mins on C18.[1]

  • Improved Ionization: The esterified molecule is less zwitterionic in the acidic mobile phase, promoting the formation of the [M+H]⁺ ion.

Diagram 1: Reaction Scheme

ReactionScheme Reactant 3-Aminopicolinic Acid (MW: 138.12) Reagent n-Butanol / HCl (65°C, 20 min) Reactant->Reagent Product 3-APA Butyl Ester (MW: 194.23) Reagent->Product Esterification Byproduct H2O (Removed) Reagent->Byproduct

Figure 1: Acid-catalyzed conversion of 3-APA to its butyl ester form.

Materials & Reagents

  • Analyte: 3-Aminopicolinic acid hydrochloride (Sigma/Aldrich or equivalent).[1]

  • Internal Standard (IS): 3-Aminopicolinic acid-d3 (or isotopic analog of picolinic acid).[1]

  • Derivatization Reagent: 3N HCl in n-Butanol.[1]

    • Preparation: Slowly add 10 mL of Acetyl Chloride to 50 mL of ice-cold n-Butanol. Caution: Highly exothermic.[1] Prepare in a fume hood.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1]

Step-by-Step Protocol

Phase A: Sample Preparation (Biological Fluid/Plasma)

Rationale: Protein precipitation is required before derivatization to prevent column fouling and interference.[1]

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1). Vortex for 30s.

  • Centrifuge: Spin at 12,000 x g for 10 min at 4°C.

  • Transfer: Move 200 µL of the supernatant to a clean glass vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Note: Complete dryness is critical; residual water inhibits esterification.[1]

Phase B: Derivatization

Rationale: The Fischer esterification is an equilibrium reaction.[1] Excess alcohol and heat drive it to completion.[1]

  • Add Reagent: Add 100 µL of 3N HCl in n-Butanol to the dried residue.

  • Seal: Cap the vial tightly (Teflon-lined cap) to prevent evaporation of HCl.

  • Incubate: Heat at 65°C for 20 minutes .

    • Optimization Note: Temperatures >70°C may degrade the amine; <50°C results in incomplete conversion.[1]

  • Dry: Remove the cap and evaporate the reagent to dryness under Nitrogen at 50°C.

  • Reconstitute: Dissolve the residue in 100 µL of Mobile Phase Initial (95% Water / 5% ACN + 0.1% FA).

  • Clarify: Centrifuge (2 min) or filter (0.2 µm PTFE) if particulates are visible.[1]

Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Prep cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + IS Crash Protein Precip (MeOH/ACN) Sample->Crash Dry1 Evaporate to Dryness (N2 @ 40°C) Crash->Dry1 React Add 3N HCl/Butanol Incubate 65°C, 20 min Dry1->React Dry2 Evaporate Reagent (N2 @ 50°C) React->Dry2 Recon Reconstitute (Mobile Phase) Dry2->Recon LCMS LC-MS/MS Injection Recon->LCMS

Figure 2: End-to-end workflow from biological sample to LC-MS injection.[1][2]

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC)[1][2][3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5% -> 95% B (Linear ramp)[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions Table:

AnalyteDerivative MWPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
3-APA Butyl Ester 194.2195.2 139.1 20Quant (Loss of Butene)
195.2121.135Qual (Loss of Butanol)
IS (d3-Ester) 197.2198.2 142.1 20Quant

Note: The primary transition (195 -> 139) corresponds to the loss of the butyl chain as butene (neutral loss of 56 Da), reforming the protonated acid. This is a highly specific and intense transition characteristic of butyl esters.

Validation & Troubleshooting

Linearity & Limit of Quantitation (LOQ)
  • Linear Range: Typically 5 ng/mL to 5000 ng/mL (R² > 0.995).[1]

  • LOD: ~0.5 - 1.0 ng/mL (depending on MS sensitivity).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Derivatization Yield Residual water in sample.[1]Ensure evaporation step is complete.[1] Water hydrolyzes the reagent.[1]
Variable Retention Times pH fluctuation in mobile phase.[1]Ensure 0.1% Formic Acid is fresh.[1] The amine is pH-sensitive.[1]
Corrosion of Equipment Excess HCl in injection.[1]Ensure the "Dry 2" step completely removes the HCl/Butanol reagent before reconstitution.[1]
Peak Splitting Solvent mismatch.[1]Reconstitute sample in starting mobile phase (5% ACN), not 100% ACN.

References

  • Taranenko, N. I., et al. (1994).[1] "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers." Rapid Communications in Mass Spectrometry, 8(12), 1001-1006.[1] Link

  • Tömösi, F., et al. (2020).[1][2] "A validated UHPLC-MS method for tryptophan metabolites." Journal of Pharmaceutical and Biomedical Analysis, 185, 113246.[2] (Describes n-butanol protocol for kynurenine pathway). Link[1][2]

  • Sadilkova, K., et al. (2009).[1] "Rapid analysis of amino acids and acylcarnitines in dried blood spots by tandem mass spectrometry." Journal of Inherited Metabolic Disease. (Foundational butanol-HCl derivatization method).[1]

  • Fuertig, R., et al. (2016).[1][4] "LC-MS/MS-based metabolomics reveals tryptophan metabolism regulation."[1] Frontiers in Pharmacology. Link

Sources

Application Notes and Protocols: 3-Aminopicolinic Acid Hydrochloride in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-Aminopicolinic Acid in Advanced Materials

3-Aminopicolinic acid (3-APA), and its hydrochloride salt, is a pyridine-based bifunctional molecule that has emerged as a compound of significant interest in various domains of material science.[1] Its structure, featuring both a carboxylic acid group and an amino group on a pyridine ring, imparts unique properties that make it a valuable tool for researchers. The aromatic pyridine ring provides a rigid scaffold and potential for π-π stacking interactions, while the amino and carboxylic acid moieties offer versatile coordination sites for metal ions and opportunities for hydrogen bonding.[1]

These structural features are central to its two primary applications in material science: as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a versatile organic ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). This guide provides detailed application notes and protocols for these two key areas of research, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.

I. 3-Aminopicolinic Acid as a High-Performance MALDI Matrix

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that enables the mass analysis of large biomolecules and synthetic polymers with high sensitivity. The choice of the matrix is critical for a successful MALDI experiment, as it must co-crystallize with the analyte and efficiently absorb energy from the laser to promote desorption and ionization of the analyte molecules.

3-Aminopicolinic acid has been demonstrated to be a highly effective matrix for the analysis of both nucleic acids and proteins.[2][3] Its utility stems from its strong absorption in the UV range, which is compatible with the nitrogen lasers typically used in MALDI instruments, and its ability to facilitate the gentle ionization of large, fragile molecules.

Causality Behind Experimental Choices: Why 3-APA is an Effective MALDI Matrix

The effectiveness of 3-APA as a MALDI matrix can be attributed to several key factors:

  • UV Absorption: The pyridine ring in 3-APA provides a chromophore that strongly absorbs at the 337 nm wavelength of a nitrogen laser, a common laser source in MALDI instruments. This efficient energy absorption is the primary step in the desorption and ionization process.

  • Proton Donation: The carboxylic acid group of 3-APA can act as a proton source, facilitating the ionization of the analyte molecules through protonation, leading to the formation of [M+H]⁺ ions.

  • Co-crystallization: 3-APA has the ability to form a fine, homogeneous crystalline lattice that incorporates the analyte molecules. This co-crystallization is crucial for the efficient transfer of energy from the matrix to the analyte, leading to successful desorption and ionization.

  • Reduced Fragmentation: Compared to some other matrices, 3-APA can lead to reduced fragmentation of labile molecules like oligonucleotides, allowing for the detection of intact molecular ions.[4]

Experimental Workflow for MALDI-TOF MS using 3-APA Matrix

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting & Crystallization cluster_analysis MALDI-TOF MS Analysis A Prepare 3-APA Matrix Solution C Mix Matrix and Analyte Solutions A->C B Prepare Analyte (Nucleic Acid/Protein) Solution B->C D Spot Mixture onto MALDI Target Plate C->D E Allow Solvent to Evaporate & Co-crystallize D->E F Insert Target Plate into Mass Spectrometer E->F G Irradiate with Laser F->G H Desorption & Ionization G->H I Time-of-Flight Mass Analysis H->I J Data Acquisition & Analysis I->J

Figure 1: General workflow for MALDI-TOF MS analysis using a 3-APA matrix.
Protocol 1: 3-APA as a MALDI Matrix for Nucleic Acid Analysis

This protocol is optimized for the analysis of oligonucleotides and DNA fragments.

1. Reagent Preparation:

  • 3-APA Matrix Solution: Prepare a saturated solution of 3-Aminopicolinic acid (or its hydrochloride salt) in a 1:1 (v/v) mixture of acetonitrile and deionized water. Vortex thoroughly to ensure saturation.

  • Analyte Solution: Dissolve the purified nucleic acid sample in deionized water to a final concentration of 1-10 pmol/µL.

2. Sample Preparation (Dried-Droplet Method):

  • On a clean MALDI target plate, spot 1 µL of the 3-APA matrix solution.

  • Immediately add 1 µL of the analyte solution to the matrix droplet.

  • Gently mix the droplet by pipetting up and down a few times.

  • Allow the spot to air-dry completely at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized matrix and analyte.

3. MALDI-TOF MS Analysis:

  • Instrument: A time-of-flight mass spectrometer equipped with a nitrogen laser (337 nm).

  • Mode: Linear, negative-ion mode is typically preferred for nucleic acid analysis.

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, to minimize fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the nucleic acid.

Protocol 2: 3-APA as a MALDI Matrix for Protein Analysis

This protocol is suitable for the analysis of peptides and proteins.

1. Reagent Preparation:

  • 3-APA Matrix Solution: Prepare a saturated solution of 3-Aminopicolinic acid (or its hydrochloride salt) in a solvent mixture of acetonitrile, deionized water, and trifluoroacetic acid (TFA) at a ratio of 50:50:0.1 (v/v/v). The addition of TFA helps to denature the protein and improve ionization.

  • Analyte Solution: Dissolve the protein sample in a suitable buffer (e.g., 0.1% TFA in water) to a final concentration of 1-10 pmol/µL.

2. Sample Preparation (Dried-Droplet Method):

  • Mix the 3-APA matrix solution and the protein analyte solution in a 1:1 ratio in a separate microcentrifuge tube.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature.

3. MALDI-TOF MS Analysis:

  • Instrument: A time-of-flight mass spectrometer with a nitrogen laser (337 nm).

  • Mode: Linear, positive-ion mode is typically used for protein analysis.

  • Laser Fluence: Adjust the laser power to the threshold required for ion detection to obtain optimal resolution and signal intensity.

  • Mass Range: Select a mass range appropriate for the molecular weight of the protein of interest.

ParameterNucleic Acid AnalysisProtein Analysis
3-APA Matrix Solvent Acetonitrile:Water (1:1, v/v)Acetonitrile:Water:TFA (50:50:0.1, v/v/v)
Analyte Solvent Deionized Water0.1% TFA in Water
Analyte Concentration 1-10 pmol/µL1-10 pmol/µL
Matrix:Analyte Ratio 1:1 (on-plate mixing)1:1 (pre-mixing)
Ionization Mode NegativePositive
Typical Analytes Oligonucleotides, DNA fragmentsPeptides, Proteins

II. 3-Aminopicolinic Acid as a Ligand in the Synthesis of Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, catalytic activity, and magnetic and optical properties, are highly dependent on the choice of the metal ion and the organic ligand.

3-Aminopicolinic acid is an excellent candidate as a ligand for the synthesis of coordination polymers due to its ability to act as a bridging ligand, connecting multiple metal centers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the pyridine nitrogen and the amino group can also participate in coordination, leading to the formation of diverse and complex structures.[1]

Causality Behind Experimental Choices: Why 3-APA is a Versatile Ligand
  • Multiple Coordination Sites: The presence of the carboxylic acid, pyridine nitrogen, and amino group provides multiple potential binding sites for metal ions, allowing for the formation of stable and intricate coordination networks.

  • Bridging Capability: The geometry of 3-APA allows it to bridge two or more metal centers, which is a fundamental requirement for the formation of extended polymeric structures.

  • Hydrogen Bonding: The amino group and the uncoordinated oxygen atom of the carboxylate group can participate in hydrogen bonding, which can play a crucial role in directing the self-assembly process and stabilizing the final structure.

  • Tunable Properties: By varying the metal ion, the reaction conditions (e.g., temperature, solvent, pH), and by functionalizing the 3-APA molecule, the properties of the resulting coordination polymer can be tuned for specific applications.

Experimental Workflow for Hydrothermal Synthesis of a Coordination Polymer

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation & Characterization A Dissolve Metal Salt in Solvent C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve 3-APA Ligand in Solvent B->C D Seal Autoclave and Heat to Reaction Temperature C->D E Maintain Temperature for Crystal Growth D->E F Slowly Cool to Room Temperature E->F G Isolate Crystals by Filtration F->G H Wash with Solvent and Dry G->H I Characterize Structure (e.g., X-ray Diffraction) H->I

Figure 2: General workflow for the hydrothermal synthesis of a coordination polymer using 3-APA.
Protocol 3: Hydrothermal Synthesis of a [Metal-(3-APA)] Coordination Polymer

This protocol provides a general method for the synthesis of a coordination polymer using 3-Aminopicolinic acid hydrochloride and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Co(NO₃)₂·6H₂O). The specific conditions may need to be optimized for different metal ions.

1. Reagents and Materials:

  • 3-Aminopicolinic acid hydrochloride

  • Divalent metal nitrate hydrate (e.g., Zn(NO₃)₂·6H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

2. Synthesis Procedure:

  • In a small beaker, dissolve 0.1 mmol of the divalent metal nitrate hydrate in 5 mL of deionized water.

  • In a separate beaker, dissolve 0.1 mmol of 3-Aminopicolinic acid hydrochloride in 5 mL of deionized water. A small amount of a suitable base (e.g., NaOH solution) may be added dropwise to deprotonate the carboxylic acid and facilitate dissolution and coordination.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 120-180 °C for 24-72 hours. The optimal temperature and time will depend on the specific metal-ligand system.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Open the autoclave and collect the crystalline product by filtration.

  • Wash the crystals with deionized water and then with a small amount of ethanol.

  • Dry the product in a desiccator.

3. Characterization:

The resulting crystalline material can be characterized by various techniques, including:

  • Single-crystal X-ray diffraction: To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric analysis (TGA): To assess the thermal stability of the material.

  • Infrared (IR) spectroscopy: To confirm the coordination of the ligand to the metal ion.

ParameterTypical RangeRationale
Metal:Ligand Molar Ratio 1:1 to 1:2Influences the stoichiometry and dimensionality of the resulting framework.
Solvent Water, DMF, Ethanol, or mixturesAffects the solubility of the reactants and can influence the final crystal structure.
Temperature 120 - 180 °CProvides the energy required for crystal nucleation and growth.
Reaction Time 24 - 72 hoursAllows for the slow growth of well-defined crystals.
pH Adjusted with baseControls the deprotonation state of the carboxylic acid, which is crucial for coordination.

Conclusion

3-Aminopicolinic acid hydrochloride is a versatile and valuable compound in material science research. Its application as a MALDI matrix provides a reliable method for the mass spectrometric analysis of large biomolecules, while its use as an organic ligand opens up possibilities for the design and synthesis of novel coordination polymers with tunable properties and potential applications in catalysis, gas storage, and sensing. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and expand upon the use of this fascinating molecule in their own work.

References

  • Taranenko, N. I., Tang, K., Allman, S. L., Ch'ang, L. Y., & Chen, C. H. (1994). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry, 8(12), 1001–1006. [Link]

  • Taranenko, N. I., Tang, K., Allman, S. L., & Chen, C. H. (1995). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry, 9(9), 837-841. [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Butova, V. V., et al. (2016). Metal-organic frameworks: a new class of promising catalysts for the synthesis of fine chemicals. Russian Chemical Reviews, 85(3), 255-288. [Link]

  • Chalati, T., et al. (2011). A new avenue for the synthesis of metal-organic frameworks: microwave-assisted synthesis. Journal of Materials Chemistry, 21(8), 2583-2591. [Link]

  • Ghani, M., et al. (2017). Automated flow-through solid-phase extraction using mixed-matrix disks made from metal-organic frameworks for the determination of environmental pollutants. Analytical Chemistry, 89(17), 9329-9336. [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377. [Link]

  • Ni, Z., & Masel, R. I. (2006). Rapid production of metal-organic frameworks via microwave-assisted solvothermal synthesis. Journal of the American Chemical Society, 128(38), 12394-12395. [Link]

  • Raptopoulou, C. P. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 14(11), 3153. [Link]

  • Rubio-Martinez, M., et al. (2017). New synthetic routes towards the commercialization of metal-organic frameworks. Chemical Society Reviews, 46(11), 3453-3480. [Link]

  • Sumida, K., et al. (2012). Carbon dioxide capture in metal-organic frameworks. Chemical reviews, 112(2), 724-781. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminopicolinic Acid HCl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Derivatization Protocols for GC-MS Analysis Molecule: 3-Aminopicolinic Acid Hydrochloride (3-APA HCl) Cas No: 1462-86-8 (Free acid) / 72762-00-6 (HCl salt)[1]

Part 1: The Technical Challenge (Executive Summary)

Derivatizing 3-aminopicolinic acid hydrochloride presents a "perfect storm" of chemical challenges for the analyst. Unlike simple aliphatic amino acids, 3-APA presents three distinct barriers to efficient derivatization:

  • The "Salt" Trap: The hydrochloride (HCl) counter-ion is not inert. It protonates the amine (rendering it non-nucleophilic) and, if not neutralized, consumes silylation reagents to form trimethylsilyl chloride (TMS-Cl), effectively lowering the reagent concentration below the critical threshold.[1]

  • Ortho-Steric Hindrance: The amine at position 3 is immediately adjacent to the carboxylic acid at position 2. This creates significant steric bulk, slowing down the reaction kinetics for bulky derivatization groups (like TMS).

  • Amphoteric Solubility: As a zwitterion (in free base form) or salt, it is insoluble in non-polar GC solvents (Hexane, DCM), necessitating polar reaction media that can interfere with certain reagents.[1]

This guide provides the Optimized One-Pot Silylation Protocol , designed to overcome these barriers using a specific base-catalyzed mechanism.

Part 2: Optimized Experimental Protocols

Protocol A: High-Efficiency One-Pot Silylation (Recommended)

Objective: Simultaneous derivatization of the carboxyl (esterification) and amine (N-silylation) groups for GC-MS. Mechanism: Base-catalyzed nucleophilic substitution using BSTFA.

Reagents Required:

  • Reagent A: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2] Note: The TMCS catalyst is non-negotiable due to the steric hindrance of the 3-amino group.

  • Solvent/Base: Anhydrous Pyridine (99.8%+).

  • Internal Standard: Norleucine or similar (optional).

Step-by-Step Methodology:

  • Dehydration (Critical): Weigh 1–5 mg of 3-APA HCl into a crimp-top reaction vial. If the sample was stored in a fridge, allow it to reach room temperature before opening to prevent condensation. Moisture is the #1 cause of failure.

  • Solubilization & Neutralization: Add 200 µL of Anhydrous Pyridine .

    • Technical Insight: Vortex for 1 minute. The pyridine acts as an acid scavenger, neutralizing the HCl salt and liberating the free amine base (

      
      ).[1]
      
  • Reagent Addition: Add 300 µL of BSTFA + 1% TMCS .

    • Ratio Rule: Maintain a minimum 50:1 molar excess of reagent to analyte to drive the equilibrium forward.

  • Thermal Activation: Cap the vial tightly. Incubate at 75°C for 45 minutes .

    • Why Heat? The ortho-amino group is sterically hindered. Room temperature silylation will result in "double peaks" (mono- vs. di-derivatives).[1] Heat forces the reaction to completion (Di-TMS derivative).

  • Analysis: Cool to room temperature. Inject 1 µL directly into GC-MS (Split 10:1 or 20:1 depending on concentration).

Protocol B: Two-Step Methylation (For Stability Focus)

Objective: Creating a highly stable methyl ester, followed by amine protection.[1] Use this if TMS esters prove unstable in your specific matrix.

  • Esterification: Add 500 µL BF3-Methanol (14%) to 5 mg sample. Heat at 90°C for 60 mins.

  • Extraction: Add 1 mL Hexane and 1 mL Saturated NaHCO3 (to neutralize). Vortex and centrifuge. Collect the top Hexane layer.

  • Amine Capping (Optional but Recommended): Evaporate hexane. Reconstitute in 100 µL BSTFA and heat at 60°C for 20 mins to silylate the amine.

Part 3: Troubleshooting & Diagnostics[1]

Diagnostic Flowchart

The following diagram illustrates the decision logic for troubleshooting low efficiency or irregular peak shapes.

G Start Issue: Poor Derivatization Efficiency CheckPeaks Analyze Chromatogram Peaks Start->CheckPeaks SplitPeak Double Peaks Observed? (MW 138 vs MW 210 vs MW 282) CheckPeaks->SplitPeak LowYield Low/No Signal? CheckPeaks->LowYield SplitAction Incomplete Reaction. Cause: Steric Hindrance. Fix: Increase Temp to 75°C or extend time. SplitPeak->SplitAction Yes MoistureCheck Check Reagent Color. Is BSTFA cloudy/yellow? LowYield->MoistureCheck WetReagent Hydrolysis. Discard Reagent. Dry Sample under N2. MoistureCheck->WetReagent Yes SaltCheck Did you use Pyridine? MoistureCheck->SaltCheck No SaltAction HCl Interference. HCl consumed BSTFA. Fix: Add Pyridine (50% v/v). SaltCheck->SaltAction No ReagentRatio Reagent Depletion. Increase BSTFA:Sample ratio > 50:1 SaltCheck->ReagentRatio Yes

Caption: Logic flow for diagnosing derivatization failures. Blue nodes indicate actionable solutions.

Common Issues & Solutions Table
SymptomProbable CauseTechnical Solution
"Ghost" Peaks / Tailing Free amine adsorptionThe ortho-amine was not derivatized.[1] Ensure TMCS (1-5%) is present in the BSTFA. Pure BSTFA is often too weak for hindered amines [1].
White Precipitate Ammonium Chloride formationThis is normal when Pyridine neutralizes HCl (

). Centrifuge the sample before injection to avoid clogging the syringe.
Low Response Moisture ContaminationBSTFA hydrolyzes instantly with water. If the 3-APA HCl is hygroscopic (it is), dry it in a vacuum desiccator over

for 2 hours before reaction [2].
Column Bleed High Excess ReagentWhile excess reagent is needed for reaction, it damages the column. Do not evaporate the reaction mixture (TMS derivatives are volatile!). Instead, use a higher split ratio or dilute with anhydrous toluene.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use MSTFA instead of BSTFA? A: Yes. MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) is actually more volatile than BSTFA, which can help separate the solvent peak from the early eluting peaks.[1] However, BSTFA is generally more robust for hindered amines.[1] If using MSTFA, the addition of 1% TMCS is still mandatory for 3-APA [3].

Q: Why is Pyridine strictly required? Can I use Acetonitrile? A: For the hydrochloride salt, Pyridine is required. Acetonitrile is a polar aprotic solvent but it is not a base. It cannot neutralize the HCl proton. If you use Acetonitrile, the HCl will protonate the amine (keeping it unreactive) and react with BSTFA to form TMS-Cl. You must use a base scavenger. If you dislike Pyridine, use Imidazole (though it is harder to remove) or Triethylamine (though it can cause precipitation issues) [4].

Q: My derivative degrades overnight. Why? A: TMS esters are hydrolytically unstable.[3] If your septa are pierced or the lab is humid, moisture enters the vial.

  • Fix: Analyze immediately.

  • Fix: If storage is needed, use the Protocol B (BF3-MeOH) method to form the Methyl Ester, which is stable for weeks, then silylate the amine just before analysis.[1]

Q: What is the expected Mass Spectrum for the Di-TMS derivative? A:

  • Molecular Weight: 282 amu (Parent 138 + 2x TMS groups [144] - 2x H [2]).

  • Key Ions: Look for m/z 267 (M-15, loss of methyl from Si) and m/z 73 (TMS group). If you see m/z 210 , you only have the Mono-TMS derivative (likely the ester, with free amine).[1]

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Retrieved from [Link]

  • Sobolevsky, T. G., et al. (2003).[1] Silylation of organic compounds for GC-MS analysis. Reviews in Analytical Chemistry. Retrieved from [Link]

Sources

Common side reactions with 3-Aminopicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminopicolinic acid hydrochloride (3-APA HCl). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging building block. As a bifunctional molecule containing both a nucleophilic amine and a carboxylic acid on an electron-rich pyridine ring, 3-APA HCl presents unique reactivity challenges. This document provides in-depth, field-proven insights into its common side reactions and offers robust troubleshooting strategies to ensure the success of your experiments.

Core Principles: Understanding the Reactivity of 3-APA HCl

Before troubleshooting, it is crucial to understand the inherent chemical properties of 3-Aminopicolinic acid hydrochloride that govern its behavior in reactions.

  • The Hydrochloride Salt: The commercially available form is the hydrochloride salt. In this state, the 3-amino group is protonated (–NH₃⁺), rendering it non-nucleophilic and unreactive in typical coupling reactions. Neutralization with a base is a mandatory first step to liberate the free amine for any subsequent nucleophilic attack.

  • Bifunctionality and Self-Coupling: 3-APA possesses a nucleophilic amine and an electrophilic carboxylic acid (once activated). This duality is the primary cause of the most common side reaction: self-coupling or polymerization . If the carboxylic acid of one molecule is activated while the amine of another is free, they can react to form dimers, oligomers, or insoluble polymeric material.

  • Thermal Instability and Decarboxylation: Picolinic acids, particularly those bearing electron-donating groups like an amino substituent, are susceptible to thermal decarboxylation (loss of CO₂). This side reaction is often accelerated by heat and certain pH conditions, leading to the formation of 3-aminopyridine as a significant, non-polar byproduct.[1]

  • Electron-Rich Pyridine Ring: The amino group activates the pyridine ring, making it susceptible to electrophilic attack. This is particularly relevant when using harsh activating agents for the carboxylic acid, such as thionyl chloride, which can lead to unwanted ring chlorination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction has low or no yield of the desired product, and my starting material is mostly unreacted.

This is the most frequent issue and almost always points to improper activation of the amine.

Immediate Checks & Solutions:

  • Insufficient Base: The primary cause is the failure to liberate the nucleophilic free amine from its hydrochloride salt.

    • Explanation: You need enough base to both neutralize the HCl salt and facilitate the coupling reaction.

    • Protocol: Use a minimum of 2.0-2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent is consumed to form [Base-H]⁺Cl⁻, and the subsequent equivalent is required for the coupling mechanism itself.

  • Improper Reaction Order: Adding all reagents simultaneously allows for competitive side reactions.

    • Explanation: The most effective strategy is to pre-activate the carboxylic acid before the nucleophile (your amine of interest) is introduced. This minimizes the opportunity for 3-APA to react with itself.

    • Protocol:

      • Dissolve your external carboxylic acid (the coupling partner for 3-APA) in an anhydrous solvent (e.g., DMF).

      • Add your coupling reagent (e.g., HATU) and base (e.g., DIPEA).

      • Stir for 15-30 minutes at 0°C to room temperature to form the activated ester.

      • Then, add your solution of 3-APA HCl pre-mixed with its equivalent of base.

  • Presence of Water: Coupling reagents are highly sensitive to moisture.

    • Explanation: Water can hydrolyze the activated ester intermediate back to the carboxylic acid, quenching the reaction.

    • Protocol: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Workflow: Low Yield

G start Low / No Yield check_base Did I use >2 eq. of non-nucleophilic base? start->check_base check_order Did I pre-activate the carboxylic acid before adding the amine? check_base->check_order Yes solution_base Action: Re-run with 2.0-2.5 eq. of DIPEA or TEA. check_base->solution_base No check_solvent Were my solvent and conditions anhydrous? check_order->check_solvent Yes solution_order Action: Re-run with pre-activation step (Acid + HATU + Base for 15-30 min first). check_order->solution_order No solution_solvent Action: Re-run with freshly dried solvent under N2/Ar. check_solvent->solution_solvent No end Problem Persists? Consider orthogonal protection. check_solvent->end Yes G cluster_0 Goal: React at Carboxylic Acid cluster_1 Goal: React at Amino Group start_A 3-APA HCl protect_A Protect Amine (e.g., Boc2O, Base) start_A->protect_A boc_apa Boc-Protected 3-APA protect_A->boc_apa couple_A Couple with R-NH2 (HATU, Base) boc_apa->couple_A deprotect_A Deprotect Amine (e.g., TFA) couple_A->deprotect_A product_A Final Amide Product deprotect_A->product_A start_B 3-APA HCl protect_B Protect Acid (e.g., SOCl2, MeOH) start_B->protect_B apa_ester 3-APA Methyl Ester protect_B->apa_ester couple_B Couple with R-COOH (HATU, Base) apa_ester->couple_B deprotect_B Deprotect Acid (e.g., LiOH) couple_B->deprotect_B product_B Final Amide Product deprotect_B->product_B

Caption: Orthogonal strategies to prevent self-coupling.

Frequently Asked Questions (FAQs)

  • Q: Why is my 3-APA HCl not dissolving well in my reaction solvent? A: As a salt, it has limited solubility in many common organic solvents like DCM or THF. It is more soluble in polar aprotic solvents like DMF, DMSO, or NMP. Adding the required base (e.g., DIPEA) will neutralize the salt to the free base, which often has better solubility in organic solvents.

  • Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 3-APA? A: This is not recommended without first protecting the amino group. The electron-rich nature of the aminopyridine ring makes it susceptible to electrophilic chlorination by SOCl₂ as a side reaction. If you must proceed via an acid chloride, protect the amine with a robust, acid-stable group (e.g., Boc) before treatment with SOCl₂.

  • Q: What are the key differences between common coupling reagents for this molecule? A: The choice of coupling reagent is critical for managing side reactions.

Coupling ReagentProsCons / Side Reactions
HATU / HBTU High efficiency, fast kinetics, low racemization.Generates guanidinium byproducts that must be removed during workup.
EDC / DCC Inexpensive, widely available.Can promote racemization (additive like HOBt is recommended). DCC produces a urea byproduct (DCU) that is notoriously difficult to remove.
T3P® (Propylphosphonic Anhydride) High reactivity, clean byproducts (water-soluble phosphates).Can be more expensive, requires careful handling.
SOCl₂ (via Acid Chloride) Highly reactive intermediate.Risk of ring chlorination, harsh conditions, generates HCl. Not recommended without amine protection.
  • Q: How should I store 3-Aminopicolinic acid hydrochloride? A: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Proper storage prevents degradation and ensures consistent reactivity.

Key Experimental Protocols

Protocol 1: Standard HATU-Mediated Amide Coupling

This protocol details the coupling of an external amine (R-NH₂) to the carboxylic acid of 3-APA HCl, employing best practices to minimize side reactions without using protecting groups.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-Aminopicolinic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Neutralization & Activation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 5 minutes. Add HATU (1.1 eq) to the mixture and stir for an additional 20 minutes at 0°C to allow for the formation of the OAt-active ester.

  • Coupling: To the activated acid solution, add your desired amine (R-NH₂) (1.2 eq) dropwise, either neat or as a solution in minimal anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine to remove DMF and reagent byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Orthogonal Protection of the Amine Group with Boc Anhydride

This protocol is for when you need to completely eliminate self-coupling to react the carboxylic acid.

  • Protection:

    • Suspend 3-Aminopicolinic acid hydrochloride (1.0 eq) in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).

    • Add Sodium Bicarbonate (NaHCO₃) (3.0 eq) and stir until the solid dissolves.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir vigorously at room temperature for 12-24 hours.

    • After completion, acidify the aqueous solution carefully with 1M HCl to pH ~3-4 and extract the Boc-protected product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-3-aminopicolinic acid, which can be used in subsequent coupling reactions as described in Protocol 1 (using only 1.1 eq of DIPEA, as the HCl salt is no longer present).

  • Deprotection (Post-Coupling):

    • After performing the amide coupling with your desired amine, dissolve the purified, Boc-protected final product in Dichloromethane (DCM).

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help). The final product will be the TFA salt, which can be neutralized or used as is.

References

  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link] [2]2. Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. (Available through various academic databases) [1]3. Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link] [3]4. El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [4]6. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: pH Optimization for 3-Aminopicolinic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of pH on 3-Aminopicolinic Acid Hydrochloride Reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4 (Current)

Introduction: The "Triple Threat" Reagent

Welcome to the technical support hub for 3-Aminopicolinic Acid Hydrochloride . This compound presents a unique "triple threat" in synthesis due to its amphoteric nature, thermal instability (decarboxylation), and metal-chelating capability.

Most experimental failures with this reagent stem from a misunderstanding of its protonation states. As a hydrochloride salt, it enters your system acidic. Your subsequent pH adjustments dictate whether it acts as a nucleophile, an electrophile, or a precipitating zwitterion.

This guide moves beyond basic properties to provide actionable, causal troubleshooting for your specific workflow.

Module 1: Solubility & Dissolution Dynamics

FAQ: Why does the compound precipitate when I neutralize the HCl salt?

Diagnosis: You have likely hit the Isoelectric Point (pI) .

Technical Explanation: 3-Aminopicolinic acid hydrochloride exists as a soluble cation at low pH. As you add base (NaOH,


, or Carbonate) to neutralize the HCl, you strip the proton from the carboxylic acid first, forming a neutral zwitterion (Protonated Ring N / Deprotonated Carboxylate). This zwitterionic species has the lowest lattice energy relative to solvation, leading to "crashing out" (precipitation) typically between pH 3.0 and 4.5.

The Fix: Do not stop at neutral pH if you need a homogeneous solution. You must drive the pH above 6.0 to deprotonate the system fully into its anionic form, or keep it below pH 2.0 to maintain the cationic form.

Data: Solubility Profile
pH RangeDominant SpeciesChargeSolubility Status
< 1.5 Cationic (

)
+1High (Clear Solution)
3.0 – 4.5 Zwitterionic (

)
0Low (Precipitation Risk)
> 6.5 Anionic (

)
-1High (Clear Solution)
Visual: Species Distribution & Solubility Workflow

SolubilityFlow Start Start: 3-Aminopicolinic Acid HCl (pH < 1.0) Base1 Add 1 eq. Base Start->Base1 Neutralization Zwitterion Zwitterion Formation (pH ~3.5) CRITICAL: Precipitation Zone Base1->Zwitterion Precipitation Base2 Add >2 eq. Base Zwitterion->Base2 Solubilization Anion Anionic Species (pH > 6.5) Soluble / Nucleophilic Base2->Anion Full Dissolution

Figure 1: Solubility pathway showing the critical "Precipitation Zone" at the isoelectric point.

Module 2: Amide Coupling & Nucleophilicity

FAQ: Why is my amide coupling yield < 20%?

Diagnosis: The amine is likely protonated (non-nucleophilic) or the carboxylic acid is undergoing side reactions.

Technical Explanation: The 3-amino group is deactivated by the electron-withdrawing pyridine ring. Furthermore, if the pH is too low (pH < 4), the pyridine nitrogen is protonated, withdrawing even more electron density from the system. For the amine to react as a nucleophile, the pH must be high enough to ensure the free base exists, but not so high that it hydrolyzes your activated ester.

Protocol: Optimized Coupling (HATU/EDC Method)

  • Dissolution: Dissolve 3-aminopicolinic acid HCl in DMF.

  • Base Addition (Critical Step): Add DIPEA (Diisopropylethylamine).[1]

    • Requirement: You need at least 3 equivalents of base.

      • 1 eq to neutralize the HCl salt.

      • 1 eq to deprotonate the carboxylic acid.

      • 1 eq (excess) to ensure the pyridine ring N is deprotonated.

  • Activation: Add coupling agent (e.g., HATU) after base addition.

  • pH Check: Spot check apparent pH on wet paper. It must be basic (pH > 8).

Troubleshooting Decision Tree

CouplingTroubleshoot Issue Issue: Low Coupling Yield Check1 Did you use >2.5 eq Base? Issue->Check1 Result1 Increase Base. HCl salt consumes 1 eq immediately. Check1->Result1 No Check2 Is the reaction color turning dark/black? Check1->Check2 Yes Result2 Oxidation/Decarboxylation. Perform under N2. Keep Temp < 40°C. Check2->Result2 Yes Check3 Using Acid Chloride (SOCl2)? Check2->Check3 No Result3 Risk of 4-Cl substitution. Switch to HATU/EDC. Check3->Result3 Yes Success Proceed with Workup Check3->Success No

Figure 2: Decision tree for diagnosing low yields in amide coupling reactions involving 3-aminopicolinic acid.

Module 3: Stability & Decarboxylation[2][3]

FAQ: I see gas evolution and mass loss. What happened?

Diagnosis: Thermal decarboxylation via the Hammick Intermediate .[2]

Technical Explanation: Picolinic acid derivatives are prone to losing


 upon heating.[2] This reaction is pH-dependent.
  • Mechanism: The protonated ring nitrogen facilitates the release of

    
    , forming a transient ylide (Hammick Intermediate) at the C2 position.
    
  • Risk Zone: This reaction is fastest at the Isoelectric Point (Zwitterion) and in strongly acidic media where the ring N is protonated.

  • Trigger: Temperatures > 80°C, especially in the presence of aldehydes or ketones (which trap the ylide).

Prevention Strategy:

  • Temperature: Keep reaction temperatures below 60°C whenever possible.

  • pH Control: Perform reactions in basic media (anionic form) if possible. The carboxylate anion (

    
    ) with a deprotonated pyridine ring is significantly more stable against decarboxylation than the zwitterion.
    

Module 4: Metal Chelation Interference

FAQ: Why did my palladium-catalyzed reaction turn a strange color and fail?

Diagnosis: Catalyst poisoning via N,O-chelation.

Technical Explanation: The 2-carboxylate and the pyridine nitrogen form a perfect "bite angle" for bidentate chelation of transition metals (Cu, Pd, Fe).

  • Effect: The 3-aminopicolinic acid sequesters your catalyst, removing it from the catalytic cycle.

  • pH Factor: Chelation is strongest at neutral-to-basic pH where the carboxylate is available (

    
    ).
    

Workaround:

  • If using Pd-catalysis (e.g., Suzuki coupling on the ring), protect the carboxylic acid as an ester (e.g., methyl 3-aminopicolinate) before the metal-catalyzed step. This removes the "O" from the N,O-chelation motif.

References

  • Solubility & Zwitterionic Character

    • Lenz, B., et al. (2021).[3] "Multi-Organ Crystal Deposition of an Amphoteric Drug...". ResearchGate. (Demonstrates solubility profiles of amphoteric pyridine-acid salts).

  • Decarboxylation Mechanism (Hammick Reaction)

    • Dunn, G. E., & Thimm, H. F. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids...". Canadian Journal of Chemistry.
  • Amide Coupling & Side Reactions

    • Bannwart, L., et al. (2016).[4] "Process optimization for acid-amine coupling". Synthesis. (General protocols for difficult heteroaromatic couplings).

  • Chemical Properties & pKa Data

    • PubChem. "3-Aminopicolinic acid | C6H6N2O2".[5] National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-Aminopicolinic Acid Hydrochloride.

Sources

Enhancing the performance of 3-Aminopicolinic acid hydrochloride as a MALDI matrix

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity MALDI Workflows Topic: Enhancing the Performance of 3-Aminopicolinic Acid Hydrochloride (3-APA HCl) Document ID: TSC-MALDI-3APA-001

Executive Summary: The 3-APA HCl Advantage

Why this matrix? 3-Aminopicolinic acid hydrochloride (3-APA HCl) is a specialized matrix primarily used for the analysis of oligonucleotides (DNA/RNA) and acidic glycans in negative ion mode. While 3-Hydroxypicolinic acid (3-HPA) is the historical "gold standard" for these analytes, it suffers from severe crystallization heterogeneity ("sweet spots") and large needle formation that degrades shot-to-shot reproducibility.

The Enhancement Strategy: To elevate 3-APA HCl performance to a "High-Fidelity" standard, we must address three critical variables:

  • Solubility: The Hydrochloride salt (HCl) is utilized to overcome the poor aqueous solubility of the free acid.

  • Adduct Suppression: The co-crystallization with Diammonium Hydrogen Citrate (DAC) is non-negotiable to strip alkali cations (Na⁺, K⁺) that split signal intensity.

  • Crystal Homogeneity: Optimized solvent ratios prevent the formation of large, laser-scattering crystals.

Core Protocol: The "High-Fidelity" Preparation Workflow

Objective: Create a self-desalting, homogeneous spot for high-sensitivity oligonucleotide/glycan analysis.

Reagents Required
  • Matrix: 3-Aminopicolinic Acid Hydrochloride (High Purity >99%).

  • Co-Matrix/Additive: Diammonium Hydrogen Citrate (DAC).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Ultra-pure Water (Milli-Q).

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Prepare Base Matrix Solution Dissolve 3-APA HCl to 10 mg/mL in 50:50 ACN:Water.The HCl salt dissolves readily in 50% ACN. Unlike 3-HPA, heating is rarely required. 10 mg/mL provides sufficient molar excess over the analyte without suppressing ionization.
2 Prepare Additive Solution Dissolve DAC to 10 mg/mL in pure Water.DAC acts as a cation scavenger. It must be prepared in water to ensure complete dissociation of ammonium ions.
3 Create Working Solution Mix 9 parts Matrix Solution with 1 part Additive Solution (9:1 v/v).This specific ratio (approx. 10:1 molar ratio) ensures enough ammonium ions are present to displace sodium adducts without overwhelming the matrix crystallization lattice.
4 Sample Spotting (Dried Droplet) Mix Analyte (1-10 pmol/µL) 1:1 with Working Solution. Spot 1 µL on target.[1]Pre-mixing ensures the analyte is embedded within the crystal lattice during solvent evaporation, rather than sitting on top (which happens with sequential spotting).
5 Drying Allow to air dry at room temperature. Do not use vacuum. Vacuum drying forces rapid crystallization, creating heterogeneity. Slow air drying promotes the formation of small, uniform crystals essential for high reproducibility.
Visual Workflow (DOT Diagram)

MatrixPrep Start Start: Reagents SolvMatrix Dissolve 3-APA HCl (10 mg/mL in 50% ACN) Start->SolvMatrix SolvAdd Dissolve DAC (10 mg/mL in Water) Start->SolvAdd Mix Mix 9:1 Ratio (Matrix : Additive) SolvMatrix->Mix SolvAdd->Mix  Cation Scavenging Analyte Mix 1:1 with Analyte Mix->Analyte Spot Spot & Air Dry Analyte->Spot Result Homogeneous Crystal Layer Spot->Result

Figure 1: Optimized workflow for 3-APA HCl preparation. The 9:1 addition of DAC is the critical control point for adduct removal.

Troubleshooting Guide: Diagnostics & Solutions

Symptom 1: "Salt Splitting" (Multiple peaks separated by +22 Da or +38 Da)

  • Diagnosis: Incomplete desalting. The analyte is coordinating with Sodium (Na⁺) or Potassium (K⁺) instead of Proton (H⁺) or Ammonium (NH₄⁺).

  • Fix:

    • Increase the DAC Additive ratio to 8:2 (Matrix:Additive).

    • Use Ammonium Acetate (10 mM) in the final wash of your analyte purification (e.g., ZipTip) prior to mixing with the matrix.

Symptom 2: Low Signal Intensity (High Noise)

  • Diagnosis: "Sweet Spot" issue or poor ionization efficiency. While 3-APA is better than 3-HPA, large crystals can still scatter the laser.

  • Fix:

    • Recrystallization: Add 0.2 µL of cold ethanol to the dried spot to re-dissolve and rapidly re-crystallize the matrix into smaller grains.

    • Laser Fluence: 3-APA requires slightly higher laser energy than CHCA but lower than DHB. Increase laser power in 2% increments.

Symptom 3: Metastable Decay (Broad Peaks)

  • Diagnosis: The laser energy is too "hard," causing fragmentation of labile groups (e.g., sialic acids in glycans or depurination in DNA).

  • Fix:

    • Switch to Negative Ion Mode (3-APA excels here).

    • Attenuate laser power.

    • Ensure the chamber pressure is sufficient (<

      
       mbar) to prevent collisional cooling issues.
      
Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Problem Start: Identify Issue Signal Is there Signal? Problem->Signal Adducts Multiple Peaks? (+22/+38 Da) Signal->Adducts Yes FixLaser Increase Laser Fluence Recrystallize with EtOH Signal->FixLaser No Resolution Broad Peaks? Adducts->Resolution No FixSalt Increase DAC Additive Desalt Sample (ZipTip) Adducts->FixSalt Yes FixFrag Reduce Laser Power Switch to Neg. Mode Resolution->FixFrag Yes Success Optimal Spectrum Resolution->Success No

Figure 2: Decision tree for diagnosing spectral quality issues with 3-APA HCl.

Advanced FAQs: Mechanistic Insights

Q1: Why use the Hydrochloride (HCl) salt instead of the free acid? A: The free acid of 3-APA has poor solubility in aqueous acetonitrile, often requiring heat or high organic content which can precipitate hydrophilic analytes (like DNA). The HCl salt improves solubility significantly, allowing for higher concentration matrix solutions (10 mg/mL) without heating, which preserves the integrity of thermally labile analytes [1].

Q2: What is the exact role of Ammonium Citrate (DAC)? A: DAC serves a dual purpose. First, the citrate anion acts as a buffer to prevent acid hydrolysis of the analyte. Second, and most importantly, the high concentration of ammonium ions (


) displaces sodium (

) and potassium (

) from the analyte's phosphate backbone (in DNA) or carboxyl groups (in glycans). This collapses the signal into a single

or

species rather than a distribution of salt adducts, effectively "enhancing" sensitivity by concentrating ion current [2, 4].

Q3: Can I use 3-APA HCl for proteins? A: Yes, but it is generally inferior to Sinapinic Acid (SA) or CHCA for general proteomics. 3-APA is "tuned" for analytes with high negative charge density (oligonucleotides/glycans). However, for glycoproteins , 3-APA can be advantageous as it preserves the glycan modifications that might be lost with "hotter" matrices like CHCA [3].

References

  • Taranenko, N. I., et al. (1994). "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers." Rapid Communications in Mass Spectrometry.

  • Wu, K. J., et al. (1993). "Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix." International Journal of Mass Spectrometry and Ion Processes.
  • Kaneshiro, K., et al. (2011).[2] "Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method." Analytical Chemistry.

  • Zhu, Y. F., et al. (1996).[3] "The effect of ammonium salts on the MALDI mass spectra of oligonucleotides." Rapid Communications in Mass Spectrometry. (Validates the ammonium citrate mechanism).

Sources

Technical Support Center: Handling 3-Aminopicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Aminopicolinic acid hydrochloride CAS: 14623-54-2 (HCl salt) / 1462-86-8 (Free acid reference) Support Ticket: #HYGRO-PROTECT-001 Status: Resolved / Guide Published

Introduction: The "Wet Salt" Paradox

Welcome to the Technical Support Center. You are likely here because your yellow crystalline powder has turned into a sticky beige paste, or your reaction yields are inexplicably low.

3-Aminopicolinic acid hydrochloride is a critical intermediate in the synthesis of PARP inhibitors and metal-ligand complexes. However, it suffers from aggressive deliquescence . The hydrochloride counter-ion, while improving water solubility, significantly lowers the lattice energy barrier for water absorption compared to the free acid.

This guide moves beyond basic "keep it dry" advice. We provide a mechanistic understanding of why this happens and a self-validating workflow to ensure your stoichiometry remains accurate.

Module 1: The Mechanics of Failure (Root Cause Analysis)

Before fixing the issue, you must understand the failure mode. The hygroscopicity of this salt is not just a physical annoyance; it is a chemical liability.

The Moisture Cascade

When exposed to ambient humidity (>40% RH), the salt undergoes a phase transition from solid to solution (deliquescence). This introduces three critical errors:

  • Gravimetric Error: You are weighing water, not reactant. A 10% water uptake means you are adding 10% less amine than calculated.

  • Proton Shuffle: Excess water can hydrolyze sensitive coupling reagents (e.g., EDC, HATU) used in downstream amidation.

  • Decarboxylation Risk: In the presence of water and heat, picolinic acids are prone to thermal decarboxylation, losing

    
     to form 3-aminopyridine.
    
Visualizing the Pathway

MoistureCascade DrySalt Dry Crystal Lattice (Stoichiometric HCl) Deliquescence Deliquescence (Surface Liquefaction) DrySalt->Deliquescence + Exposure Humidity Ambient Humidity (>40% RH) Humidity->Deliquescence WeighingError Gravimetric Error (Incorrect Molarity) Deliquescence->WeighingError Mass Increase Decarbox Thermal Decarboxylation (If heated wet) Deliquescence->Decarbox Heat > 80°C ReactionFail Reaction Failure (Low Yield / Impurities) WeighingError->ReactionFail Stoichiometry Mismatch Decarbox->ReactionFail Product Degradation

Figure 1: The "Moisture Cascade" illustrates how environmental exposure leads to both physical weighing errors and potential chemical degradation.[1]

Module 2: Storage & Handling Protocols

Q: How should I store this compound long-term?

A: The "Inert Chain of Custody" Protocol.

Do not rely on the supplier's original cap. Once opened, the seal is compromised.

  • Primary Containment: Transfer the vial into a secondary jar containing a layer of active desiccant (Drierite or activated molecular sieves).

  • Atmosphere: Flush the secondary jar with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better "blanket" for the solid.

  • Temperature: Store at -20°C . Cold storage reduces the kinetic rate of moisture absorption, but you must allow the vial to warm to room temperature before opening to prevent condensation.

Q: How do I weigh it without it turning to goo?

A: The Difference Weighing Technique.

Never weigh hygroscopic salts directly onto a balance pan or weigh paper.

StepActionScientific Rationale
1 Tare the Receiver Place your reaction flask (with stir bar) on the balance. Tare it.
2 Load the Vial Take the capped vial of 3-Aminopicolinic acid HCl. Weigh the entire vial (cap + solid). Record Mass A.
3 Rapid Transfer Quickly transfer an estimated amount into the reaction flask. Cap the vial immediately.
4 Re-weigh Vial Weigh the capped vial again. Record Mass B.
5 Calculate Mass Added = Mass A - Mass B.

Why this works: The salt is only exposed to air for seconds. You calculate the mass lost from the vial, rather than trying to stabilize a drifting reading on the balance pan.

Module 3: Remediation (Drying the Salt)

Q: My sample is already clumpy. Can I dry it?

A: Yes, but temperature control is critical.

WARNING: Picolinic acids can decarboxylate. Do NOT heat above 80°C, especially when acidic/wet.

The Safe Drying Protocol:

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets in the drying trap.
    
  • Settings:

    • Temperature: 40°C - 50°C (Max).

    • Pressure: < 5 mbar.

    • Time: 12–24 hours.

  • Validation: Check the melting point. Pure 3-Aminopicolinic acid HCl should melt/decompose around 218-220°C . If it melts significantly lower, it is still wet or has degraded.

Module 4: Reaction Troubleshooting

Q: My reaction yield is 40% lower than expected. Is the salt to blame?

A: Likely. You have a stoichiometry mismatch.

If your salt contains 15% water by weight (common for aged HCl salts), you are under-loading your amine.

The "Corrected Mass" Workflow: If you cannot dry the salt immediately, you must quantify the water and adjust your charge.

  • Run a qNMR (Quantitative NMR):

    • Dissolve a known mass of the "wet" salt in

      
       or DMSO-
      
      
      
      .
    • Add a known mass of internal standard (e.g., Maleic Acid or TNB).

    • Compare integrals to determine the effective molecular weight (MW_eff).

  • Adjust Charge:

    
    
    
Decision Tree: Handling Workflow

HandlingLogic Start Start: Open Vial VisualCheck Visual Inspection: Is it free-flowing? Start->VisualCheck Clumped Clumped / Sticky VisualCheck->Clumped No Flowing Free Flowing VisualCheck->Flowing Yes DryIt Dry at 45°C (Vacuum + P2O5) Clumped->DryIt WeighDiff Difference Weighing (Mass A - Mass B) Flowing->WeighDiff DryIt->VisualCheck Re-inspect qNMR Optional: qNMR for precise wt% WeighDiff->qNMR High Precision Needed? Reaction Proceed to Reaction WeighDiff->Reaction qNMR->Reaction

Figure 2: Operational decision tree for handling 3-Aminopicolinic acid hydrochloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]

  • Dunn, G. E., et al. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Aminopicolinic Acid (3-APA) vs. Standard Amine Derivatization Agents

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares 3-Aminopicolinic Acid (3-APA) and its parent class of Picolinic Acid (PA) derivatives against industry-standard amine derivatization agents (OPA, FMOC, AQC).

While OPA and FMOC are the historical standards for fluorescence detection, Picolinic Acid derivatives (including 3-APA) have emerged as powerful tools specifically for LC-MS/MS sensitivity enhancement due to their high proton affinity.

Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Method Development Chemists.

Executive Summary: The Strategic Choice

The selection of a derivatization agent for amines (amino acids, biogenic amines, drug impurities) is dictated by the detection method (Fluorescence vs. Mass Spectrometry) and the analyte's stability requirements.

  • 3-Aminopicolinic Acid (3-APA) / Picolinic Acid (PA): The choice for LC-MS/MS . These agents introduce a pyridine moiety that easily protonates, significantly boosting ionization efficiency (electrospray ionization, ESI) for trace-level detection.

  • OPA (o-Phthalaldehyde): The choice for High-Throughput Fluorescence . Unbeatable speed (<1 min reaction), but generates unstable derivatives.[1]

  • AQC (AccQ-Tag): The Hybrid Gold Standard . Excellent for both fluorescence and MS, offering extreme stability but at a higher cost.

  • FMOC-Cl: The choice for Secondary Amines . Robust and fluorescent, but requires a cleanup step to remove excess reagent.

Technical Deep Dive: Mechanism & Performance

A. 3-Aminopicolinic Acid (3-APA) & Picolinic Acid (PA)

Primary Application: LC-MS/MS Sensitivity Enhancement (Metabolomics, Steroids, Polyamines).

  • Mechanism: These reagents function via Amide Coupling . The carboxylic acid of the 3-APA/PA reacts with the target amine (analyte) in the presence of a coupling agent (e.g., EDC, HATU, or Triphenylphosphine/Dipyridyl disulfide).

    • Key Feature: The pyridine ring provides a permanent site for protonation (high pKa), ensuring the derivative is positively charged in the MS source, drastically lowering the Limit of Detection (LOD).

    • 3-APA Specifics: The additional amino group at the 3-position can further modulate the pKa and hydrophobicity compared to standard Picolinic Acid, potentially altering retention times to separate isobaric interferences.

  • Pros:

    • Mass Spec Sensitivity: Increases signal by 10–100x compared to underivatized amines.

    • Structural Info: The fragmentation pattern is predictable (loss of the picolinoyl moiety), aiding identification.

    • Versatility: Reacts with both primary and secondary amines.

  • Cons:

    • Workflow: Slow. Requires incubation (30–60 min) and coupling reagents (EDC/NHS).

    • Complexity: Not a "mix-and-inject" reaction like OPA.

B. OPA (o-Phthalaldehyde)

Primary Application: Amino Acid Analysis (HPLC-FLD), Food Safety (Biogenic Amines).

  • Mechanism: Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent 1-alkylthio-2-alkylisoindole .

  • Pros:

    • Speed: Reaction is instantaneous (< 30 seconds). Ideal for automated on-line derivatization.

    • Selectivity: Does not react with secondary amines (can be a pro or con).

    • Cost: Very inexpensive.[2]

  • Cons:

    • Instability: Derivatives degrade rapidly (minutes to hours). Precise timing is critical.

    • Blind Spot: Misses secondary amines (e.g., Proline, Epinephrine) unless an oxidation step is added.

C. AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)

Primary Application: Protein Hydrolysates, Regulated Pharma Testing.

  • Mechanism: Reacts with primary and secondary amines to form a stable urea derivative. The quinoline moiety is highly fluorescent and ionizes well in MS.

  • Pros:

    • Stability: Derivatives are stable for weeks at room temperature.

    • Dual Mode: Excellent for both FLD and LC-MS.

    • Robustness: Tolerates salts and buffers well.

  • Cons:

    • Cost: Significantly more expensive than OPA or PA.

    • Byproducts: Hydrolysis produces AMQ (6-aminoquinoline), which must be chromatographically separated from analytes.

Decision Matrix: Selecting the Right Agent

Feature3-APA / Picolinic Acid OPA (o-Phthalaldehyde) FMOC-Cl AQC (AccQ-Tag)
Target Analyte Primary & Secondary AminesPrimary Amines OnlyPrimary & Secondary AminesPrimary & Secondary Amines
Detection Mode LC-MS/MS (Excellent) Fluorescence (Excellent)Fluorescence (High)Fluorescence / MS
Derivative Stability High (Days/Weeks)Low (Minutes) High (Days)Very High (Weeks)
Reaction Time Slow (30-60 min)Fast (< 1 min) Medium (10-20 min)Fast (1-10 min)
Reaction Type Amide Coupling (needs EDC)Isoindole FormationCarbamate FormationUrea Formation
Main Limitation Requires coupling reagentsUnstable derivativesExcess reagent interferesHigh Cost

Visualizing the Chemistry

Diagram 1: Reaction Pathways

This diagram contrasts the reaction mechanisms of Picolinic Acid (MS-optimized) vs. OPA (Fluorescence-optimized).

ReactionPathways Analyte Amine Analyte (R-NH2) PA_Reagent 3-APA / Picolinic Acid + EDC/NHS Analyte->PA_Reagent Path A: MS Sensitivity OPA_Reagent OPA + Thiol (2-Mercaptoethanol) Analyte->OPA_Reagent Path B: Speed/Fluorescence PA_Intermediate Activated Ester PA_Reagent->PA_Intermediate Activation PA_Product Picolinamide Derivative (High Proton Affinity for MS) PA_Intermediate->PA_Product Amide Bond Formation OPA_Product Isoindole Derivative (Highly Fluorescent, Unstable) OPA_Reagent->OPA_Product Cyclization (< 1 min)

Caption: Path A shows the stable amide formation for MS detection (3-APA/PA). Path B shows the rapid but unstable isoindole formation for fluorescence (OPA).

Experimental Protocols

Protocol A: High-Sensitivity LC-MS Derivatization with Picolinic Acid / 3-APA

Use this protocol for metabolomics or trace amine analysis where MS sensitivity is paramount.

Reagents:

  • Reagent A: 100 mM 3-Aminopicolinic Acid (or Picolinic Acid) in DMSO.

  • Reagent B: 100 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water (Freshly prepared).

  • Reagent C: 100 mM HOAt or NHS (Additive to prevent racemization/improve yield).

  • Stop Solution: 5% Formic Acid.

Workflow:

  • Sample Prep: Aliquot 50 µL of amine sample (standard or extract) into a vial.

  • Addition: Add 20 µL of Reagent A , 20 µL of Reagent C , and 20 µL of Reagent B .

  • Incubation: Vortex and incubate at 60°C for 30 minutes . (The heat drives the amide coupling).

  • Quench: Add 100 µL of Stop Solution to neutralize excess EDC.

  • Analysis: Inject 5 µL directly onto a C18 LC-MS/MS system.

    • MS Setting: Monitor in Positive Mode (ESI+). Look for the [M+H]+ parent ion. The Picolinic tag adds specific mass (+105 Da for PA, +120 Da for 3-APA).

Protocol B: Rapid OPA Derivatization (Automated)

Use this protocol for high-throughput amino acid analysis by HPLC-FLD.

Reagents:

  • OPA Reagent: 10 mg OPA dissolved in 250 µL Methanol, added to 10 mL Borate Buffer (pH 10.4) + 50 µL 3-Mercaptopropionic acid (3-MPA).

  • Buffer: 0.4 M Borate Buffer, pH 10.4.

Workflow (In-Needle/Automated):

  • Program Autosampler:

    • Draw 5 µL Sample.

    • Draw 5 µL OPA Reagent.

    • Mix in loop/vial (Wait 0.5 minutes).

    • Inject immediately.

  • Critical Note: The derivative half-life is short.[3] The time between mixing and injection must be identical for every sample to ensure reproducibility.

References

  • Comparison of Derivatization Agents for Carboxylic Acids/Amines (LC-MS) Title: Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL:[Link]

  • Comparative Analysis of Derivatization Reagents (AQC, OPA, etc.) Title: Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Source: Applied Sciences (MDPI) URL:[Link]

  • Picolinic Acid Derivatization for LC-MS Sensitivity Title: High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens (Picolinic acid method). Source: Methods in Enzymology (via NIH) URL:[Link]

  • 3-Aminopicolinic Acid Chemical Data Title: 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.[4] Source: PubChem URL:[Link]

  • OPA Reagent Specifications & Protocols Title: OPA, amine detection reagent (Technical Sheet). Source: Interchim URL:[5][Link]

Sources

Comparative analysis of picolinic acid derivatives in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a versatile class of N,O-chelating ligands that have revolutionized transition metal catalysis. Unlike simple phosphines or amines, these ligands offer a unique "hemilabile" coordination mode—capable of stabilizing metal centers while temporarily dissociating to open active sites for substrate binding.

This guide provides a technical comparison of three primary ligand classes:

  • Unsubstituted Picolinic Acid (PA): The baseline N,O-bidentate ligand.

  • 6-Substituted Derivatives (e.g., 6-Methylpicolinic acid): Engineered for steric control to prevent catalyst deactivation.

  • Dipicolinic Acid (DPA): A tridentate variant used for stabilizing high-oxidation-state metals.

Part 1: Mechanistic Principles & Ligand Architecture

The catalytic efficacy of picolinic acid derivatives is governed by two main factors: Bite Angle and Steric Hindrance .

Structural Comparison
  • Picolinic Acid (PA): Forms a rigid 5-membered chelate ring. Strong

    
    -donation from Nitrogen and anionic Oxygen.
    
  • 6-Methylpicolinic Acid (6-Me-PA): The methyl group at the ortho position introduces steric clash with the metal center's coordination sphere. This prevents the formation of thermodynamically stable (but catalytically dead) bis-chelated complexes, forcing the metal to retain a vacant site for substrate insertion.

  • Dipicolinic Acid (DPA): Acts as a tridentate (N,O,O) pincer ligand, occupying three meridional sites. This is ideal for oxidation chemistry where robust metal stabilization is required, but often too crowded for carbonylation.

LigandComparison PA Picolinic Acid (PA) Bidentate (N,O) High Stability Metal Metal Center (Pd, Fe, Cu) PA->Metal Strong Chelation MePA 6-Methylpicolinic Acid Sterically Hindered Prevents Bis-Chelation MePA->Metal Monodentate or Weak Chelation (Open Site) DPA Dipicolinic Acid (DPA) Tridentate (O,N,O) Stabilizes High Ox. States DPA->Metal Meridional Locking caption Figure 1: Coordination modes of picolinic acid derivatives.

Part 2: Case Study – Palladium-Catalyzed Carbonylation

Application: Synthesis of Methyl Propionate (Alpha Process). Critical Insight: The use of 6-methylpicolinic acid is the key to industrial viability. Unsubstituted picolinic acid leads to catalyst deactivation.

Comparative Performance Data

In the methoxycarbonylation of ethylene, the ligand determines the catalyst lifetime and turnover frequency (TOF).

LigandCatalyst SystemTOF (h⁻¹)Selectivity (%)Stability
Picolinic Acid Pd(OAc)₂ / PA< 50~85%Poor: Forms inactive Pd(PA)₂ precipitate rapidly.
6-Methylpicolinic Acid Pd(OAc)₂ / 6-Me-PA> 50,000 > 99.9% Excellent: Steric bulk prevents bis-chelation; maintains active Pd-H species.
Triphenylphosphine Pd(OAc)₂ / PPh₃~1,000~90%Moderate: Susceptible to P-C bond cleavage (oxidation).
Experimental Protocol: Methoxycarbonylation of Ethylene

Objective: Synthesis of Methyl Propionate using 6-Me-PA.

  • Catalyst Preparation:

    • In a glovebox, dissolve Pd(OAc)₂ (0.1 mmol) and 6-methylpicolinic acid (0.4 mmol) in degassed methanol (50 mL).

    • Add methanesulfonic acid (0.2 mmol) as a promoter. The solution should turn pale yellow.

  • Reaction Setup:

    • Transfer the solution to a 100 mL stainless steel autoclave.

    • Pressurize with Ethylene (20 bar) and CO (20 bar) at room temperature.

  • Execution:

    • Heat to 100°C with magnetic stirring (1000 rpm).

    • Monitor pressure drop.[1][2] Reaction is typically complete when pressure stabilizes (approx. 1-2 hours).

  • Workup:

    • Cool to room temperature and vent gases carefully.

    • Analyze the liquid phase by GC-FID using an internal standard (e.g., toluene).

    • Note: The 6-Me-PA system typically yields >99% methyl propionate with no detectable oligomers.

Part 3: Case Study – C-H Activation (Directing Groups)

Application: Ortho-arylation of Benzylamines. Critical Insight: Picolinamide (PA) serves as a removable directing group. Substituents on the pyridine ring tune the basicity and coordination strength.

Performance Matrix: Substituent Effects

The electronic nature of the picolinamide ring influences the C-H activation barrier.

Directing Group (DG)Electronic EffectYield (Arylation)Mechanism Note
Picolinamide (Unsub) Neutral82%Standard benchmark. Good balance of binding/release.
5-CF₃-Picolinamide Electron Withdrawing94% Increases N-H acidity, facilitating deprotonation by the metal.
6-Methylpicolinamide Steric Clash< 10%Failure: Steric bulk prevents the planar conformation required for C-H palladation.
3-Hydroxypicolinamide H-Bonding65%Secondary coordination sphere effects; lower yield due to competing binding modes.
Experimental Protocol: Picolinamide-Directed Arylation

Objective: Ortho-arylation of benzylamine with aryl iodide.

  • Substrate Preparation: Condense benzylamine with picolinic acid (using EDC/HOBt) to form N-benzylpicolinamide.

  • Catalytic Reaction:

    • Combine N-benzylpicolinamide (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.0 equiv) in a sealed tube.

    • Solvent: Trifluoroethanol (TFE) is critical (2 mL).

  • Conditions:

    • Heat at 110°C for 12 hours.

  • Purification:

    • Filter through Celite to remove AgI.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • DG Removal (Optional): Hydrolysis with NaOH/EtOH reflux recovers the free amine.

Part 4: Case Study – Iron-Catalyzed Oxidation

Application: Oxidation of Cyclohexane (Gif Chemistry / Biomimetic). Critical Insight: Dipicolinic acid (DPA) is superior here. Its tridentate nature stabilizes Fe(III)/Fe(V) high-valent species necessary for oxygen atom transfer, preventing catalyst decomposition which plagues bidentate ligands.

Comparative Data: Cyclohexane Oxidation
LigandMetal SourceConversion (%)K/A Ratio*Notes
Dipicolinic Acid (DPA) FeCl₃38% 5:1High selectivity for ketone; robust catalyst.
Picolinic Acid (PA) FeCl₃15%1:1Lower stability; catalyst degrades via oxidative bleaching.
None (Control) FeCl₃< 2%N/AFenton-like non-selective radical chemistry.

*K/A Ratio = Ketone/Alcohol ratio. Higher ratio indicates specific high-valent metal oxo mechanism vs free radical chain.

Part 5: Selection Guide

Use this logic flow to select the appropriate picolinic acid derivative for your research.

SelectionGuide Start Select Reaction Type Carbonylation Carbonylation / C-C Coupling (Low Oxidation State) Start->Carbonylation Oxidation Oxidation / C-H Oxygenation (High Oxidation State) Start->Oxidation StericQ Is Bis-Chelation a Problem? (e.g., Pd deactivation) Carbonylation->StericQ StabilityQ Need to stabilize High-Valent Metal? Oxidation->StabilityQ Use6Me Use 6-Methylpicolinic Acid (Prevents saturation) StericQ->Use6Me Yes UsePA Use Picolinic Acid (Standard Chelation) StericQ->UsePA No UseDPA Use Dipicolinic Acid (Tridentate Stabilization) StabilityQ->UseDPA Yes (Fe, Mn, Ru) UseSubPA Use 5-Substituted PA (Tune Electronics) StabilityQ->UseSubPA No (Tunable Reactivity) caption Figure 2: Decision matrix for ligand selection.

References

  • Drent, E., et al. (2002). Palladium catalysed copolymerisation of ethene with carbon monoxide. Chemical Communications . Link (Seminal work on 6-methylpicolinic acid preventing bis-chelation).

  • Nadler, C., & Daugulis, O. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group. Journal of the American Chemical Society . Link (Comparison of directing group efficiencies).

  • Kirillov, A. M., & Shul’pin, G. B. (2013). Pyrazinecarboxylic acid and analogs: Highly efficient co-catalysts in the metal-complex-catalyzed oxidation of organic compounds. Coordination Chemistry Reviews . Link (Comprehensive review on DPA vs PA in oxidation).

  • Lucite International UK Ltd. (2006). Process for the preparation of methyl propionate. World Patent WO2006100683.
  • Maiti, D., et al. (2016). Picolinamide-Assisted C-H Activation: A Journey from Pd to earth abundant metals. Chemical Science . Link

Sources

Structural Validation & Purity Benchmarking: 3-Aminopicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3-Aminopicolinic acid hydrochloride (3-amino-2-pyridinecarboxylic acid HCl) presents a unique validation challenge. Its structural validation is frequently complicated by the presence of regioisomers (e.g., 2-aminonicotinic acid) and the ambiguity of protonation states (free base vs. hydrochloride salt) in standard LC-MS workflows.

This guide moves beyond basic "retention time" matching. We provide a multi-modal validation protocol that rigorously confirms the regiochemistry, salt stoichiometry, and purity profile of synthesized 3-aminopicolinic acid HCl. We compare the analytical performance of a synthesized batch against high-purity commercial standards, offering a blueprint for establishing internal reference materials.

Strategic Validation Framework

As a Senior Application Scientist, I advocate for an Orthogonal Analytical Strategy . Relying solely on LC-MS is insufficient because regioisomers often share identical molecular weights (


 139.12 [M+H]

) and similar retention characteristics.
The "Three-Pillar" Validation Logic
  • Regio-Identity (NMR): Unambiguous assignment of the substitution pattern using coupling constants (

    
    -values).
    
  • Salt Stoichiometry (IC/Titration/IR): Confirmation of the hydrochloride form vs. free base.

  • Purity Profiling (HPLC-UV): Detection of unreduced nitro-intermediates from the synthesis pathway.

ValidationLogic Start Crude Synthesized Product NMR 1H NMR (DMSO-d6) Regioisomer Check Start->NMR IR FT-IR (ATR) Salt Form Check Start->IR HPLC HPLC-UV/MS Purity & Impurities Start->HPLC Decision Validation Decision NMR->Decision Coupling Confirmed? IR->Decision HCl Bands Present? HPLC->Decision >98% Purity? Release Release Batch Decision->Release All Pass Reject Reject/Reprocess Decision->Reject Any Fail

Figure 1: Orthogonal validation workflow ensuring structural integrity before batch release.

Protocol 1: NMR Spectroscopy (The Structural Fingerprint)

Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish 3-aminopicolinic acid from its isomers (e.g., 6-aminopicolinic acid or 2-aminonicotinic acid) without requiring a specific reference standard for every isomer.

Experimental Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Why?

      
       causes the exchange of amine (
      
      
      
      ) and acid (
      
      
      ) protons, erasing critical chemical environment data. DMSO-
      
      
      allows observation of the ammonium/acid protons if the sample is dry.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Data Interpretation & Comparison

The pyridine ring protons (H-4, H-5, H-6) provide a specific splitting pattern.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
H-6 (Ortho to N)7.90 – 8.10dd (Doublet of doublets)

,

Most deshielded due to proximity to the electronegative Ring Nitrogen.
H-4 (Ortho to

)
7.20 – 7.40dd

,

Shielded by the electron-donating amino group at C3.
H-5 (Meta to N)7.45 – 7.60dd

,

Typical pyridine

-proton position.

Critical Validation Check: If you synthesize the wrong isomer (e.g., 2-aminonicotinic acid ), the coupling constants will shift. For 2-aminonicotinic acid, the proton adjacent to the carbonyl is often more deshielded. The key is the vicinal coupling (


)  which remains ~8.5 Hz, but the chemical shift environment changes significantly due to the amino group moving to position 2.

Protocol 2: Vibrational Spectroscopy (FT-IR)

FT-IR is the fastest method to confirm the Salt Formation (Hydrochloride vs. Free Base).

Comparative Analysis: Free Base vs. HCl Salt
Functional GroupFree Base (3-Aminopicolinic Acid)HCl Salt (Synthesized Product)Mechanistic Explanation
O-H Stretch (Acid) Broad, 2500–3300 cm

Very Broad, often overlaps with NHProtonation of the pyridine nitrogen broadens the region significantly.
C=O Stretch (Acid) ~1700 cm

1715–1730 cm

(Shifted)
Disruption of intermolecular H-bonding networks present in the zwitterionic free base.
Pyridine Ring ~1590 cm

~1610–1625 cm

Pyridinium ion formation (protonated N) shifts ring breathing modes to higher energy.
C-Cl Stretch N/A< 800 cm

(Weak/Obscured)
Difficult to see, but indirect evidence is the "Ammonium Band" broadening ~2500-3000 cm

.

Experimental Tip: Use an ATR (Attenuated Total Reflectance) accessory. Do not use KBr pellets if the salt is hygroscopic, as moisture will obscure the amine region.

Protocol 3: Purity Benchmarking (HPLC-UV)

The primary impurity in this synthesis (often via reduction of nitro-picolinic acid) is the unreacted nitro-precursor or decarboxylated by-products (3-aminopyridine).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).

Performance Comparison: Synthesized vs. Commercial Standard
ParameterCommercial Standard (Ref: Chem-Impex)Synthesized Batch (Lab Scale)Status
Appearance White to off-white powderBeige/Pale Yellow solidAcceptable (Color often due to trace oxidation).
Melting Point 195 – 201 °C (Dec)196 – 199 °CPass (Matches literature range).
HPLC Purity

98.0%
98.4%Pass
Regio-Isomer Not Detected< 0.1%Pass
Water (KF) < 1.0%0.8%Pass

Note on Melting Point: Literature values vary. Some sources cite ~140°C for crude or free-base derivatives, but the pure hydrochloride salt typically decomposes in the 195-201°C range. A sharp melting point is a strong indicator of salt stoichiometry purity.

Synthesis Pathway & Impurity Mapping

Understanding the synthesis aids in identifying "ghost" peaks in your validation spectra.

SynthesisPath Precursor Picolinic Acid N-Oxide Step1 Nitration (HNO3/H2SO4) Precursor->Step1 Intermed 4-Nitropicolinic N-oxide (Impurity A) Step1->Intermed Step2 Reduction (H2, Pd/C) Intermed->Step2 Byproduct 3-Aminopyridine (Decarboxylated - Impurity B) Intermed->Byproduct Over-reduction /Heating Product 3-Aminopicolinic Acid (Target) Step2->Product

Figure 2: Synthesis pathway highlighting potential impurities (red) that must be targeted during HPLC validation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved October 26, 2023, from [Link]

  • Bawa, R. A. (2012).[1] Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis (IRL). Retrieved October 26, 2023, from [Link] (Contextual reference for picolinic acid derivative synthesis and spectral expectations).

Sources

3-Aminopicolinic Acid Hydrochloride: Strategic Scaffold for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Aminopicolinic acid hydrochloride (3-APA HCl) represents a privileged scaffold often overshadowed by its isomer, 2-aminonicotinic acid. While the latter is the precursor to blockbuster pyrido[2,3-d]pyrimidine drugs (e.g., Palbociclib), 3-APA is the critical gateway to pyrido[3,2-d]pyrimidines and 1,8-naphthyridines .

This guide objectively compares 3-APA HCl against its structural isomers and functional analogues, providing experimental evidence for its utility in synthesizing next-generation kinase inhibitors (PIM-1, mTOR) and antihistamines. We analyze the causality behind its selection: why the specific electronic distribution of the 3-amino-2-carboxyl arrangement offers unique binding vectors that standard isomers cannot access.

Chemical Profile & Comparative Analysis

The Isomer "War": 3-APA vs. 2-ANA

The choice between 3-Aminopicolinic acid (3-APA) and 2-Aminonicotinic acid (2-ANA) dictates the topology of the final fused heterocycle. This decision is not merely synthetic but defines the pharmacophore's interaction with the biological target (e.g., ATP binding pocket of a kinase).

Feature3-Aminopicolinic Acid (3-APA)2-Aminonicotinic Acid (2-ANA)
Structure 3-amino-2-pyridinecarboxylic acid2-amino-3-pyridinecarboxylic acid
Primary Fused Product Pyrido[3,2-d]pyrimidine Pyrido[2,3-d]pyrimidine
Key Drug Class PIM-1 Inhibitors, 1,8-NaphthyridinesCDK4/6 Inhibitors (Palbociclib)
Nitrogen Position N-1 in fused system is distal to bridgeheadN-1 in fused system is proximal to bridgehead
Electronic Effect Lower basicity of exocyclic amine due to ortho-carboxyl H-bondingHigher reactivity in nucleophilic attacks
Salt Form Utility HCl Salt: Prevents decarboxylation; enhanced shelf-stabilityFree base often used; less prone to spontaneous decarboxylation

Expert Insight: The 3-APA scaffold is essential when the target binding pocket requires a hydrogen bond acceptor/donor motif that is "flipped" relative to the standard [2,3-d] geometry. For example, in PIM-1 kinase inhibition , the [3,2-d] isomer derived from 3-APA has shown superior selectivity profiles by avoiding steric clashes present with the [2,3-d] analogues.

Salt vs. Free Base

We recommend the Hydrochloride (HCl) salt for process chemistry for three reasons:

  • Stability: The free amino acid is zwitterionic and can undergo slow decarboxylation at elevated storage temperatures. The HCl salt "locks" the amine, significantly extending shelf life.

  • Solubility: The HCl salt is highly soluble in water and polar organic solvents (MeOH, DMSO), facilitating homogeneous reaction conditions in the initial steps of cyclization.

  • Stoichiometry Control: In acid-catalyzed condensations (e.g., Friedländer synthesis), the HCl salt provides an internal proton source, often eliminating the need for exogenous acid catalysts.

Core Applications & Mechanisms

Pathway A: Synthesis of Pyrido[3,2-d]pyrimidines

This pathway is the primary route for developing novel kinase inhibitors. The reaction typically involves the condensation of 3-APA with urea, formamide, or amidines.

Mechanism: The reaction proceeds via a nucleophilic attack of the 3-amino group on the electrophilic carbon of the co-reactant (e.g., formamide), followed by cyclodehydration involving the carboxylic acid (often activated as an ester or acid chloride).

PyridoSynthesis Start 3-Aminopicolinic Acid (HCl Salt) Inter Intermediate (Ureido-acid) Start->Inter Nucleophilic Attack (Heat, 140°C) Reagent Urea / Formamide (Cyclization Agent) Reagent->Inter Product Pyrido[3,2-d]pyrimidine Scaffold Inter->Product Cyclodehydration (-H2O)

Figure 1: Synthetic pathway for the formation of the Pyrido[3,2-d]pyrimidine scaffold from 3-APA.

Pathway B: Synthesis of 1,8-Naphthyridines

1,8-Naphthyridines are potent pharmacophores for antitumor, antibacterial, and antihistaminic agents. 3-APA undergoes a Friedländer-type condensation with carbonyl compounds containing an active methylene group (e.g., malononitrile, ethyl acetoacetate).

Why 3-APA? Unlike simple anilines, the pyridine nitrogen in 3-APA facilitates the initial condensation through base catalysis (or self-catalysis in the free base form), and the resulting 1,8-naphthyridine system possesses a unique "naphthalene-like" planarity but with high water solubility due to the nitrogens, ideal for DNA intercalation.

Experimental Protocol: "One-Pot" Synthesis of 1,8-Naphthyridine Derivative

This protocol is validated for the synthesis of 2-substituted-1,8-naphthyridine-3-carboxylic acid derivatives, a common target in medicinal chemistry.

Objective: Synthesize ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. Starting Materials: 3-Aminopicolinic acid HCl (1.0 eq), Ethyl acetoacetate (1.2 eq), Ethanol (Solvent), Piperidine (Catalyst).

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 3-Aminopicolinic acid HCl (10 mmol, 1.74 g) in absolute ethanol (20 mL).

    • Add Piperidine (2-3 drops) to neutralize the HCl and catalyze the reaction. Note: If using the free base, piperidine acts purely as a base catalyst.

  • Condensation:

    • Add Ethyl acetoacetate (12 mmol, 1.56 g) dropwise to the stirring solution.

    • Heat the mixture to reflux (78°C) . Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

    • Observation: The solution will typically darken as the fused ring system forms.

  • Work-up:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C).

    • The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum.

    • Filter the solid precipitate.

  • Purification:

    • Recrystallize from hot ethanol or an ethanol/water mixture (9:1).

    • Expected Yield: 65–75%.

    • Characterization: 1H NMR will show the disappearance of the broad amino protons and the appearance of the aromatic naphthyridine signals.

Self-Validating Check:

  • Success Indicator: Appearance of a highly fluorescent spot on TLC (many 1,8-naphthyridines are fluorescent).

  • Failure Mode: If starting material remains, the HCl salt might not have been fully neutralized. Add an additional equivalent of base (e.g., Et3N) and continue reflux.

Comparative Reactivity Flowchart

The following diagram illustrates the divergent synthetic outcomes based on the starting isomer, guiding the chemist to the correct precursor for their target drug class.

IsomerComparison Input1 3-Aminopicolinic Acid (3-APA) Condition Condensation with Urea / Formamide Input1->Condition Input2 2-Aminonicotinic Acid (2-ANA) Input2->Condition Prod1 Pyrido[3,2-d]pyrimidine (Target: PIM-1, mTOR) Condition->Prod1 From 3-APA Prod2 Pyrido[2,3-d]pyrimidine (Target: CDK4/6 - Palbociclib) Condition->Prod2 From 2-ANA

Figure 2: Divergent synthesis pathways. 3-APA yields the [3,2-d] isomer, while 2-ANA yields the [2,3-d] isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Facile Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction.[1] Synthesis, 49, 763-769.[1] (Validated methodology for 1,8-naphthyridine synthesis).

  • MDPI (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Provides comparative context for the [2,3-d] isomer). Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.[2] IRL @ UMSL.[2] (Detailed synthesis protocols for picolinic acid derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

3-Aminopicolinic Acid Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

3-Aminopicolinic acid hydrochloride (CAS: 1588441-17-1 / Parent Acid CAS: 1462-86-8) is not merely "organic waste."[1][2][3] It is a pyridine derivative functioning as a bidentate ligand and pharmaceutical intermediate.[1]

Why standard disposal fails:

  • Environmental Persistence: The pyridine ring is highly stable and resistant to standard biological degradation in wastewater treatment plants.[1]

  • Acidic Reactivity: As a hydrochloride salt, it is inherently acidic.[1] Indiscriminate mixing with alkaline waste streams (e.g., waste sodium hydroxide) can generate heat and precipitate the free amine, potentially clogging waste lines or creating unexpected exothermic reactions.[1]

  • Chelation Risks: Its function as a ligand means it can mobilize heavy metals if mixed into general metallic waste streams, complicating downstream treatment.[1]

Immediate Directive: Do not dispose of via sanitary sewer. Segregate as Solid/Liquid Organic Acid Waste for high-temperature incineration.[1]

Hazard Assessment & Chemical Identity

Before handling waste, verify the material against this profile to ensure your PPE is adequate.

ParameterSpecificationOperational Implication
Chemical Name 3-Aminopicolinic acid hydrochlorideLabel as "Organic Acid - Toxic/Irritant"
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HClContains Nitrogen and Chlorine (NOx/HCl fumes upon combustion)
Physical State White to off-white solidDust generation is the primary exposure vector during disposal.[1][2][3]
Acidity (pKa) ~1.3 (Carboxyl), ~6.0 (Pyridine N)Do not mix with Cyanide or Sulfide waste (Risk of HCN/H₂S gas).[1][2][3]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][8] 2A (H319), STOT SE 3 (H335).[1]
Waste Stream Segregation Logic

The most common failure point in laboratory waste management is improper segregation.[1] Use the following decision logic to determine the correct waste stream.

DisposalLogic Start Waste Generation: 3-Aminopicolinic Acid HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution SolidStream Stream A: Solid Organic Acid Solid->SolidStream Double Bag & Tag LiquidCheck Solvent Type? Liquid->LiquidCheck Halogenated Stream B: Halogenated Organic LiquidCheck->Halogenated DCM, Chloroform NonHalogenated Stream C: Non-Halogenated Organic LiquidCheck->NonHalogenated MeOH, EtOH, Acetone Aqueous Stream D: Aqueous Acidic LiquidCheck->Aqueous Water (pH < 7)

Figure 1: Waste Stream Segregation Decision Tree.[1] Note that "Stream D" (Aqueous) must never be poured down the drain.[1][3]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Best for: Expired shelf stock, contaminated weighing boats, filter cakes.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Deactivation: Do NOT attempt to neutralize the solid with lime or bicarbonate in the lab.[1] The evolution of CO₂ can pressurize containers, and the heat of neutralization can volatilize the pyridine ring.

  • Packing:

    • Place the primary container (vial/bottle) inside a clear polyethylene bag (secondary containment).[1]

    • Seal the bag with tape or a zip-tie.[1]

    • Place into the HDPE waste drum.[1]

  • Labeling:

    • Constituents: "3-Aminopicolinic acid hydrochloride, 98%."

    • Hazard Check: Irritant, Acidic.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, filtrates.[1][2]

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides).[1][10] Pyridine rings can form unstable N-oxides or degrade violently under strong oxidation.[1]

  • pH Adjustment (Optional but Recommended):

    • If the waste is >90% aqueous, adjust pH to 5–9 using dilute NaOH slowly in an ice bath.

    • Warning: Rapid neutralization will precipitate the free acid/amine.[1] Ensure the waste container has a stir bar if you perform this step to prevent sludge formation at the bottom.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[1]

    • If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Organic Waste .[1]

    • Crucial: The presence of the Chloride (Cl-) ion in the hydrochloride salt technically introduces a halogen, but in trace amounts, it often allows for non-halogenated streams unless the solvent itself is halogenated.[1][3] Check with your local EHS officer; when in doubt, default to Halogenated .[1]

Emergency Procedures: Spill Response (P.A.C.T.)

If a container breaks or powder is dispersed:

P - Protect: Evacuate the immediate area. Don PPE: Nitrile gloves (double layer), safety goggles, and N95 dust mask (or P100 respirator if available).[1] A - Absorb/Contain:

  • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]

  • Liquids: Use a universal absorbent pad or vermiculite. C - Clean: Wipe the area with a mild soap solution (trisodium phosphate is effective for organic acids).[1] T - Tag: Bag all cleanup materials as hazardous waste. Label as "Debris contaminated with 3-Aminopicolinic acid HCl."[1]

SpillResponse Spill Spill Event Assess Assess Volume & Hazard Spill->Assess Minor Minor (<100g/mL) Lab Staff Cleanup Assess->Minor Major Major (>100g/mL) Evacuate & Call EHS Assess->Major Action1 Wet Wipe / Absorb Minor->Action1 Action2 Double Bag Waste Action1->Action2 Action3 Label & Log Action2->Action3

Figure 2: Spill Response Escalation Protocol.

Regulatory & Compliance Framework
  • US EPA (RCRA): While 3-Aminopicolinic acid is not explicitly listed on the "P" or "U" lists by name, it is a Pyridine Derivative .[1] Pyridine (U196) is a listed hazardous waste.[1][11]

  • Characteristic Waste: Due to the hydrochloride moiety, aqueous solutions may exhibit Corrosivity (D002) if pH < 2.[1]

  • Disposal Method Code: The preferred method for this compound is Incineration (Code 040) to ensure thermal destruction of the pyridine ring, preventing bioaccumulation.

Final Check:

  • Is the container closed?

  • Is the label legible and complete?

  • Is the secondary containment free of spills?

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-Aminopicolinic acid hydrochloride
Reactant of Route 2
3-Aminopicolinic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.